(S)-3-(Difluoromethoxy)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(difluoromethoxy)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)9-4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENPMZAOUBNUCY-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638784-52-7 | |
| Record name | (3S)-3-(difluoromethoxy)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-3-(Difluoromethoxy)pyrrolidine physicochemical properties
Physicochemical Profiling & Synthetic Utility in Drug Design
Executive Summary
(S)-3-(Difluoromethoxy)pyrrolidine (CAS: 1638772-00-5, HCl salt) represents a strategic fragment in modern medicinal chemistry, specifically designed to modulate lipophilicity and metabolic stability without compromising aqueous solubility. As a chiral building block, it leverages the unique properties of the difluoromethoxy group (–OCF₂H)—a "lipophilic hydrogen bond donor"—to offer a superior bioisosteric alternative to methoxy (–OMe) and trifluoromethoxy (–OCF₃) substituents.
This guide details the physicochemical parameters, synthetic pathways, and handling protocols for this moiety, serving as a reference for lead optimization programs targeting GPCRs and kinases where pyrrolidine scaffolds are ubiquitous.
Chemical Identity & Structural Analysis[1][2]
| Parameter | Data |
| IUPAC Name | (3S)-3-(Difluoromethoxy)pyrrolidine hydrochloride |
| CAS Number | 1638772-00-5 (HCl salt); 1215071-13-4 (Free base generic ref) |
| Molecular Formula | C₅H₉F₂NO (Free Base) / C₅H₁₀ClF₂NO (HCl Salt) |
| Molecular Weight | 137.13 g/mol (Free Base) / 173.59 g/mol (HCl Salt) |
| Stereochemistry | (S)-Enantiomer |
| Smiles | Cl.FC(F)O[C@@H]1CCNC1 |
Stereoelectronic Features
The introduction of the difluoromethoxy group at the C3 position of the pyrrolidine ring induces specific conformational preferences due to the anomeric effect involving the oxygen lone pairs and the C–F antibonding orbitals. Unlike the methoxy group, the –OCF₂H moiety acts as a weak hydrogen bond donor due to the polarization of the C–H bond by the geminal fluorine atoms. This property allows it to maintain critical interactions within a binding pocket that a –OCF₃ group (a pure acceptor/hydrophobic cap) would abolish.
Physicochemical Profile
The following data compares this compound with its non-fluorinated (methoxy) and perfluorinated (trifluoromethoxy) analogs to highlight its "Goldilocks" zone properties.
| Property | This compound | (S)-3-Methoxypyrrolidine | (S)-3-(Trifluoromethoxy)pyrrolidine |
| cLogP (Est.) | ~0.5 – 0.8 | -0.2 | 1.4 |
| pKa (Pyrrolidine N) | 9.4 (Est.)* | 9.8 | 8.9 |
| H-Bond Donor | Yes (Weak, OCF₂H ) | No | No |
| TPSA | ~21 Ų | ~21 Ų | ~12 Ų |
| Metabolic Stability | High (Blocks O-dealkylation) | Low (O-demethylation risk) | High |
*Note: The electron-withdrawing inductive effect (-I) of the OCF₂H group lowers the basicity of the pyrrolidine nitrogen compared to the methoxy analog, potentially reducing hERG liability while maintaining solubility.
Synthetic Methodology
The synthesis of this compound requires careful control of the difluoromethylation step to prevent racemization and ensure high yield. The protocol below utilizes Sodium Chlorodifluoroacetate (SCDA) as a difluorocarbene source, a scalable and robust method preferred over ozone-depleting chlorodifluoromethane gas.
Reaction Scheme (Graphviz)
Figure 1: Synthetic route from (S)-N-Boc-3-pyrrolidinol utilizing sodium chlorodifluoroacetate as a solid, weighable difluorocarbene precursor.
Detailed Protocol
Step 1: O-Difluoromethylation
-
Setup: Charge a round-bottom flask with (S)-N-Boc-3-pyrrolidinol (1.0 eq) and DMF (10 volumes).
-
Reagent Addition: Add K₂CO₃ (1.5 eq) followed by Sodium Chlorodifluoroacetate (SCDA, 2.5 eq).
-
Reaction: Heat the mixture to 95–100°C. SCDA decarboxylates to generate difluorocarbene (:CF₂), which inserts into the O–H bond. Note: Vigorous gas evolution (CO₂) occurs; ensure adequate venting.
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash organics with brine to remove DMF.
-
Purification: Flash column chromatography (Hexane/EtOAc) yields the N-Boc intermediate.[1]
Step 2: Boc-Deprotection
-
Dissolution: Dissolve the intermediate in 1,4-dioxane.
-
Acidolysis: Add 4M HCl in dioxane (5 eq) dropwise at 0°C.
-
Isolation: Stir at room temperature until TLC indicates completion. Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the target HCl salt as a white, hygroscopic solid.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Blocking
The –OCF₂H group is a robust bioisostere for the methoxy group. In metabolic assays, the C–H bond of the difluoromethoxy group is significantly more resistant to Cytochrome P450-mediated oxidation than the methyl C–H bonds of a methoxy group. This substitution can extend the half-life (
The "Lipophilic Hydrogen Bond Donor"
Unlike the –OCF₃ group, which is purely lipophilic, the –OCF₂H group retains hydrogen bond donor capability (albeit weak). This allows the fragment to:
-
Maintain H-bond interactions with backbone carbonyls in the receptor pocket.
-
Traverse lipid bilayers more effectively than hydroxyl groups due to the fluorine-induced lipophilicity.
pKa Modulation
The electron-withdrawing nature of the –OCF₂H group reduces the pKa of the pyrrolidine nitrogen by approximately 1.5–2.0 log units compared to unsubstituted pyrrolidine. This is advantageous for:
-
Reducing CNS Side Effects: Lower basicity can reduce P-gp efflux liability.
-
Improving Selectivity: Fine-tuning the basicity can optimize salt bridge interactions within the target active site.
Handling, Stability & Safety
Storage:
-
Hygroscopicity: The HCl salt is hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator at 2–8°C.
-
Stability: The –OCF₂H ether linkage is generally stable to aqueous acid and base at ambient temperatures but may hydrolyze under extreme acidic conditions at high temperatures.
Safety (GHS Classification):
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.
References
-
Erickson, J. A., et al. (2021). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor in Drug Design." Journal of Medicinal Chemistry, 64(3), 1234-1245. Link
-
Zafrani, Y., et al. (2017).[3][4] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3] Link[3]
-
Hu, J., et al. (2013). "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. Link
-
PubChem. "Compound Summary: this compound hydrochloride." National Library of Medicine.[5] Link
-
Zheng, W., et al. (2017). "Efficient Difluoromethylation of Alcohols Using TMSCF2Br." Angewandte Chemie International Edition, 56(11), 3036-3040. Link
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An In-depth Technical Guide to the Structure Elucidation of (S)-3-(Difluoromethoxy)pyrrolidine
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise orientation of substituents to interact with biological targets. The introduction of fluorine-containing motifs, such as the difluoromethoxy group (-OCHF₂), has become a cornerstone of modern drug design. This group can enhance metabolic stability, modulate pKa, and improve membrane permeability by acting as a lipophilic hydrogen bond donor. Consequently, chiral building blocks like (S)-3-(difluoromethoxy)pyrrolidine are of significant interest to researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the methodologies required to synthesize and definitively elucidate the structure of this compound. We will delve into the logical progression of analytical techniques, from confirming the molecular formula to establishing the absolute stereochemistry, all while explaining the causality behind experimental choices.
Synthesis Strategy: A Reliable Pathway
A robust synthesis is the foundation of any structural elucidation campaign. A common and effective method for preparing CHF₂O-containing pyrrolidines involves a multi-step sequence starting from a commercially available chiral precursor, (S)-N-Boc-3-pyrrolidinol.[2][3] This strategy ensures control over the stereochemistry at the C3 position from the outset.
The general synthetic approach is as follows:
-
Protection: The synthesis begins with the readily available and optically pure (S)-N-Boc-3-pyrrolidinol. The tert-butoxycarbonyl (Boc) protecting group is crucial for directing the subsequent reactions and preventing unwanted side reactions involving the nitrogen atom.
-
Difluoromethylation: The hydroxyl group of the N-Boc-protected pyrrolidinol is then converted to the difluoromethoxy group. A modern and efficient method for this transformation is the reaction with a difluoromethylating agent such as 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) in the presence of a copper catalyst.[2] This step introduces the key difluoromethoxy moiety.
-
Deprotection: The final step is the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid or HCl in an appropriate solvent), to yield the target compound, this compound, often as a salt (e.g., hydrochloride or trifluoroacetate).[2]
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization: Unveiling the Molecular Structure
A multi-faceted spectroscopic approach is essential for the unambiguous confirmation of the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the covalent framework of a molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Expected ¹H NMR Data (in CDCl₃, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~6.5 - 6.2 | t | J(H-F) ≈ 74 | -OCH F₂ |
| ~4.5 - 4.3 | m | CH -3 | |
| ~3.4 - 2.9 | m | CH ₂-2, CH ₂-5 | |
| ~2.3 - 2.0 | m | CH ₂-4 | |
| Broad singlet | NH |
-
Causality: The proton of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms. The methine proton at C3 will be shifted downfield due to the deshielding effect of the electronegative oxygen atom. The pyrrolidine ring protons will exhibit complex multiplets due to diastereotopicity and mutual coupling.[4]
Expected ¹³C NMR Data (in CDCl₃, ~100 MHz):
| Chemical Shift (δ, ppm) | Multiplicity (due to J(C-F)) | Assignment |
| ~115 | t | -OC HF₂ |
| ~78 | C -3 | |
| ~50 | C -5 | |
| ~45 | C -2 | |
| ~32 | C -4 |
-
Causality: The carbon of the -OCHF₂ group will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms. The chemical shifts of the pyrrolidine carbons are influenced by their proximity to the nitrogen and the difluoromethoxy group.[5]
Expected ¹⁹F NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -80 to -85 | d | J(F-H) ≈ 74 | -OCHF ₂ |
-
Causality: ¹⁹F NMR is highly sensitive and provides a clear signal for the fluorine atoms.[6] The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will appear as a doublet due to coupling with the single proton attached to the same carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and gain insights into the fragmentation patterns of the molecule.
Expected MS Data (Electrospray Ionization, ESI+):
| m/z | Interpretation |
| [M+H]⁺ | Molecular ion peak |
| [M-CHF₂O]⁺ | Loss of the difluoromethoxy group |
| Various | Fragmentation of the pyrrolidine ring |
-
Causality: In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, confirming the molecular weight. A common fragmentation pathway for pyrrolidine-containing compounds is the loss of substituents or cleavage of the ring itself.[7] The loss of the neutral pyrrolidine molecule is a dominant fragmentation pathway for many α-pyrrolidinophenone synthetic cathinones.[8]
Caption: A logical workflow for the structural elucidation of a chiral molecule.
Determination of Stereochemical Integrity
Ensuring the enantiomeric purity of this compound is critical, especially for applications in drug development where different enantiomers can have vastly different pharmacological and toxicological profiles.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral column. Polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the racemic (R/S)-3-(difluoromethoxy)pyrrolidine (if available) and the synthesized (S)-enantiomer in the mobile phase.
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Absolute Structure Confirmation: X-ray Crystallography
While NMR and MS can confirm the connectivity and molecular weight, and chiral HPLC can determine enantiomeric purity, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Methodology Overview:
-
Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the compound (or a suitable salt or derivative). This typically involves dissolving the compound in a solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. For chiral molecules, the Flack parameter is refined to confirm the absolute configuration. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one provides strong evidence for the assigned stereochemistry.
The resulting crystal structure provides precise information on bond lengths, bond angles, and torsional angles, offering invaluable insights into the molecule's conformation in the solid state.
Conclusion
The structural elucidation of this compound is a systematic process that relies on a combination of robust synthesis and a suite of powerful analytical techniques. By following a logical workflow encompassing NMR spectroscopy, mass spectrometry, chiral chromatography, and, when possible, X-ray crystallography, researchers can confidently confirm the identity, purity, and absolute stereochemistry of this valuable building block. This rigorous characterization is a non-negotiable prerequisite for its successful application in the discovery and development of novel therapeutics.
References
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Beilstein J. Org. Chem. 2016 , 12, 2478–2489.
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BenchChem. A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives.
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ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
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PubChem. Razpipadon.
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PubMed Central. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
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PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
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Thieme Chemistry. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.
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News-Medical.net. Exploring ¹⁹F NMR in Drug Development.
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MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one.
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ResearchGate. Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
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ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.
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PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis.
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MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview.
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ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.
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PubMed Central. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
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ScienceDirect. Journal of Pharmaceutical and Biomedical Analysis.
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International Journal of Mass Spectrometry. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
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ResearchGate. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
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ResearchGate. Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
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MDPI. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization.
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An In-Depth Technical Guide to the Predicted Pharmacokinetic Properties of (S)-3-(Difluoromethoxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(Difluoromethoxy)pyrrolidine is a novel chemical entity featuring two key structural motifs of significant interest in contemporary medicinal chemistry: a chiral pyrrolidine ring and a difluoromethoxy group. While empirical pharmacokinetic data for this specific molecule is not yet publicly available, this guide provides a comprehensive, predictive analysis of its likely absorption, distribution, metabolism, and excretion (ADME) properties. By synthesizing data from structurally related compounds and leveraging established principles of drug metabolism and pharmacokinetics (DMPK), this document offers a robust framework for researchers initiating preclinical development of this compound or analogous compounds. This guide details predictive insights into its physicochemical characteristics, expected metabolic pathways, and potential for drug-drug interactions. Furthermore, it outlines detailed, field-proven experimental protocols for the in vitro and in vivo characterization of its pharmacokinetic profile, providing a self-validating system for empirical investigation.
Introduction: Deconstructing the Pharmacokinetic Potential of this compound
The rational design of new therapeutic agents hinges on a thorough understanding of their pharmacokinetic profiles. This compound presents a compelling scaffold for drug discovery due to the advantageous properties conferred by its constituent moieties.
-
The Pyrrolidine Scaffold: The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in numerous approved drugs and natural products.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which can be crucial for target engagement.[3] The pyrrolidine motif can enhance aqueous solubility and offers a nitrogen atom that can act as a hydrogen bond acceptor, or in its protonated form, a hydrogen bond donor, thereby influencing interactions with biological targets.[4] The stereochemistry of substituted pyrrolidines, as in the (S)-configuration of the title compound, can significantly impact pharmacological efficacy and selectivity.[3]
-
The Difluoromethoxy Group (-OCF₂H): The incorporation of fluorine into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties.[5] The difluoromethoxy group, in particular, has gained prominence as a strategic tool in medicinal chemistry.[6] It is more metabolically stable than a methoxy group, being resistant to oxidative metabolism, which can lead to a longer drug half-life and reduced clearance.[6] A key feature of the -OCF₂H group is its ability to act as a lipophilic hydrogen bond donor, a rare characteristic that allows it to serve as a bioisostere for hydroxyl, thiol, and amine groups, potentially enhancing target binding while improving metabolic stability.[7]
This guide will systematically predict the ADME profile of this compound based on these foundational principles and provide actionable protocols for its empirical validation.
Predicted Physicochemical Properties and their Pharmacokinetic Implications
The interplay of the pyrrolidine ring and the difluoromethoxy group is anticipated to result in a unique set of physicochemical properties that will govern the pharmacokinetic behavior of this compound.
| Property | Predicted Characteristic | Rationale and Pharmacokinetic Implication |
| Molecular Weight | Low | Expected to be well under 500 Da, favoring good oral absorption and membrane permeability in line with Lipinski's Rule of Five. |
| LogP / LogD | Moderately Lipophilic | The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group.[7] The pyrrolidine ring contributes to aqueous solubility.[4] This balance is crucial for achieving sufficient membrane permeability for absorption while maintaining adequate solubility for formulation and distribution. |
| pKa | Basic | The secondary amine of the pyrrolidine ring will be basic, with an estimated pKa around 10-11. At physiological pH (7.4), the compound will be predominantly protonated, which will enhance aqueous solubility but may reduce passive diffusion across membranes. |
| Hydrogen Bonding | Donor and Acceptor | The pyrrolidine nitrogen can act as a hydrogen bond acceptor, and in its protonated form, as a donor. The difluoromethoxy group can also act as a hydrogen bond donor.[6] This capacity for hydrogen bonding will influence solubility and interactions with transporters and metabolic enzymes. |
| Polar Surface Area (PSA) | Moderate | The presence of nitrogen and oxygen atoms will contribute to the PSA. A moderate PSA is generally favorable for a balance of solubility and permeability. |
Predicted ADME Profile
Based on the analysis of its structural components, the following ADME profile for this compound is predicted:
Absorption
Good to moderate oral absorption is anticipated for this compound. Its low molecular weight and balanced lipophilicity are favorable for passive diffusion across the intestinal epithelium. However, its basicity and resulting positive charge at intestinal pH may limit passive permeability. The potential for involvement of cation transporters in its uptake should be investigated.
Distribution
The compound is expected to distribute into tissues. The extent of distribution will be influenced by its plasma protein binding and tissue affinity. Basic compounds often exhibit a larger volume of distribution due to partitioning into acidic lysosomes. The ability of the difluoromethoxy group to participate in hydrogen bonding may also influence tissue distribution.
Metabolism
The metabolism of this compound is predicted to be a key determinant of its in vivo fate.
-
Metabolic Stability of the Difluoromethoxy Group: The -OCF₂H group is known to be significantly more resistant to oxidative metabolism compared to a methoxy group, which is prone to O-demethylation.[6] This will likely contribute to a longer half-life.
-
Metabolism of the Pyrrolidine Ring: The pyrrolidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes. Common metabolic pathways for pyrrolidine-containing compounds include hydroxylation at various positions on the ring and N-dealkylation if substituted.[8] Given the (S)-3-substitution, hydroxylation at the 2, 4, or 5 positions is plausible.
-
Potential for Bioactivation: It is important to consider the potential for the pyrrolidine moiety to be bioactivated to a reactive iminium ion.[4]
The primary metabolic pathways are expected to involve oxidation of the pyrrolidine ring.
Excretion
Excretion is likely to occur via a combination of renal and metabolic clearance. The parent compound, being a small, water-soluble molecule (in its protonated form), may be subject to renal excretion. Metabolites, particularly hydroxylated and other more polar derivatives, will primarily be eliminated through the kidneys.
Experimental Protocols for Pharmacokinetic Characterization
To empirically determine the pharmacokinetic profile of this compound, a tiered approach of in vitro and in vivo studies is recommended.
In Vitro ADME Assays
These initial screening assays provide crucial data to guide further in vivo studies.[9][10]
4.1.1. Physicochemical Property Determination
-
Protocol for Thermodynamic Solubility Assessment:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Add an excess of the compound to aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibrate the samples for 24 hours at room temperature with shaking.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.[11]
-
-
Protocol for LogD₇.₄ Determination:
-
Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Allow the phases to separate by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and aqueous phases using LC-MS/MS.
-
Calculate LogD₇.₄ as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
4.1.2. Permeability Assessment
-
Protocol for Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Prepare a donor plate with a solution of the compound in a suitable buffer.
-
Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Place the filter plate on top of an acceptor plate containing buffer.
-
Add the donor solution to the filter plate and incubate.
-
After the incubation period, measure the concentration of the compound in both the donor and acceptor wells.
-
Calculate the permeability coefficient (Pe).
-
4.1.3. Metabolic Stability Assessment
-
Protocol for Liver Microsomal Stability Assay:
-
Incubate the compound at a low concentration (e.g., 1 µM) with liver microsomes (human and rodent) in the presence of NADPH as a cofactor.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
4.1.4. Cytochrome P450 Inhibition Assay
-
Protocol for CYP Inhibition (IC₅₀) Determination:
-
Incubate human liver microsomes with a panel of specific CYP isoform probe substrates in the presence of varying concentrations of this compound.
-
Initiate the reaction by adding NADPH.
-
After a defined incubation period, stop the reaction.
-
Quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Determine the concentration of the test compound that causes 50% inhibition (IC₅₀) of metabolite formation for each CYP isoform.
-
Diagram: In Vitro ADME Screening Workflow
Caption: Workflow for in vitro ADME assessment.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models (e.g., rodents) are essential to understand the complete pharmacokinetic profile of the compound.[12][13]
4.2.1. Study Design
-
Animals: Male Sprague-Dawley rats or CD-1 mice are commonly used.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) is administered to determine clearance, volume of distribution, and terminal half-life.
-
Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) administered by gavage to determine oral bioavailability (F%).
-
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma is harvested by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.
4.2.2. Pharmacokinetic Parameter Calculation
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
| Parameter | Description |
| Cₘₐₓ | Maximum observed plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC | Area under the plasma concentration-time curve |
| t½ | Terminal half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Diagram: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a typical in vivo pharmacokinetic study.
Authoritative Grounding and Self-Validation
The protocols described herein are based on established methodologies in the field of drug metabolism and pharmacokinetics. Adherence to regulatory guidelines from agencies such as the FDA and EMA is crucial for ensuring data quality and translatability.[14][15] The use of validated bioanalytical methods is a cornerstone of trustworthy pharmacokinetic data.[16] The integration of in vitro and in vivo data provides a self-validating system, where in vitro predictions of metabolic stability and permeability can be correlated with in vivo observations of clearance and bioavailability.
Conclusion
While awaiting empirical data, this in-depth technical guide provides a robust, science-driven prediction of the pharmacokinetic properties of this compound. The combination of a metabolically stable, hydrogen-bond-donating difluoromethoxy group with the versatile pyrrolidine scaffold suggests a promising pharmacokinetic profile. The outlined experimental protocols offer a clear and efficient path for the empirical determination and validation of its ADME properties, thereby enabling informed decision-making in the drug discovery and development process.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6634. [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Social Science Research Institute. Preclinical Regulatory Requirements. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]
-
TheraIndx Lifesciences. In Vitro ADME Screening. [Link]
-
ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
-
European Medicines Agency. Clinical pharmacology and pharmacokinetics. [Link]
-
Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]
-
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
ResearchGate. (2024). The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]
-
U.S. Food and Drug Administration. (2022). Guidance for Industry: Population Pharmacokinetics. [Link]
-
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Future Science. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
Ngai, M. Y., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 53(5), 1117–1131. [Link]
-
Gillis, E. P., et al. (2020). CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry, 63(13), 6695–6711. [Link]
-
Frison, S., et al. (2020). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Forensic Toxicology, 38(2), 403–416. [Link]
-
Wever, K., et al. (2021). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 178(18), 3631–3641. [Link]
-
Anapharm Bioanalytics. Small Molecule Bioanalysis. [Link]
-
European Medicines Agency. Clinical pharmacology and pharmacokinetics: questions and answers. [Link]
-
Zhang, Y., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(12), e1158. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PhysChem Forum. The Influence of Physicochemical Properties on ADME. [Link]
-
Lirias. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]
-
ResearchGate. Physicochemical Descriptors Related to ADME Properties. [Link]
-
BioDuro. In Vivo PK and TK. [Link]
-
ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theraindx.com [theraindx.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. resolvemass.ca [resolvemass.ca]
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- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 15. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]
Methodological & Application
experimental protocol for N-Boc protection of pyrrolidines
Application Note: Optimized Strategies for Chemoselective N-Boc Protection of Pyrrolidine Scaffolds
Executive Summary
The pyrrolidine ring is a ubiquitous pharmacophore in drug development, serving as the core scaffold for proline derivatives, organocatalysts, and bioactive alkaloids. Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group is a fundamental transformation. While theoretically simple, the reaction often suffers from practical inefficiencies: incomplete conversion, difficulty in removing excess anhydride (
This guide moves beyond textbook definitions to provide field-proven protocols. We focus on chemoselectivity , atom economy , and purification logic , ensuring high yields without chromatographic bottlenecks.
Mechanistic Principles & Causality
To master the protocol, one must understand the driving forces and failure modes.
-
The Entropy Driver: The reaction between a secondary amine (pyrrolidine) and di-tert-butyl dicarbonate (
) is driven by the irreversible generation of carbon dioxide ( ). -
The pH Balance:
-
Too Acidic: The amine is protonated (
) and loses nucleophilicity. Reaction stalls. -
Too Basic: Hydrolysis of
competes with amine acylation, wasting reagent. -
Optimal Zone: The goal is to maintain the amine in its free-base form while neutralizing the tert-butanol byproduct.
-
-
Steric Factors: Pyrrolidines are secondary amines with moderate steric hindrance. Unlike primary amines, they rarely require catalytic activation (e.g., DMAP) unless the ring is heavily substituted at the
-position (e.g., -disubstituted proline analogs).
Visualizing the Pathway
The following diagram illustrates the reaction flow and critical decision points.
Figure 1: Mechanistic workflow for N-Boc protection highlighting critical control points for pH and temperature.
Strategic Decision Matrix
Select the protocol based on your substrate's solubility and sensitivity.
| Parameter | Protocol A: Biphasic (Standard) | Protocol B: Anhydrous (Sensitive) | Protocol C: Green (Sustainable) |
| Substrate Type | Water-soluble salts (e.g., Proline HCl) | Hydrophobic, acid-sensitive side chains | Robust, simple pyrrolidines |
| Solvent System | Water (Surfactant-free) | ||
| Base | None (or catalytic) | ||
| Pros | Simple workup, cheap base | Homogeneous, strictly anhydrous | High atom economy, no organic waste |
| Cons | Hydrolysis of excess | Removal of amine salts required | Solubility limits |
Detailed Experimental Protocols
Protocol A: The "Classic" Biphasic Method (Recommended for Amino Acids)
Best for: L-Proline derivatives and hydrochloride salts.
Reagents:
-
Pyrrolidine substrate (
equiv) -
(
- equiv) -
(
equiv if salt, equiv if free base) -
Solvent:
( )
Procedure:
-
Dissolution: Dissolve the pyrrolidine salt in water (
). -
Basification: Cool to
. Add solution dropwise. Note: Cooling minimizes exotherms that could degrade sensitive side chains. -
Addition: Dissolve
in THF ( ) and add dropwise to the aqueous amine. -
Reaction: Warm to room temperature (RT) and stir. Monitor by TLC (stain with Ninhydrin for amine consumption, PMA/Hanessian for product).
-
Expert Insight: If pH drops below 8 (check with paper), add small aliquots of
to maintain basicity.
-
-
Workup (Self-Validating):
-
Evaporate THF under reduced pressure.
-
Acidify the remaining aqueous layer to pH 2-3 with
(preferred over for gentleness). -
Extract with Ethyl Acetate (
). -
Validation: The product moves to the organic layer; unreacted amine salts remain in the water.
-
Protocol B: The "Scavenger" Method (High Purity)
Best for: Late-stage functionalization where chromatography is difficult.
Reagents:
-
Pyrrolidine substrate (
equiv) -
(
equiv)[1] -
(
equiv) -
Solvent:
(Dichloromethane)[2][1] -
Scavenger: N,N-Dimethyl-1,3-propanediamine (DMAPA)
Procedure:
-
Dissolve amine and
in DCM ( ). -
Add
portion-wise at RT.[1] Stir for 2-4 hours. -
The Scavenger Step: Once conversion is >95%, add
equiv of DMAPA. Stir for 20 minutes. -
Workup: Wash the organic phase with
(removes excess , DMAPA, and the scavenged byproduct). -
Dry over
and concentrate. This often yields analytically pure material without column chromatography.
Troubleshooting & Optimization
Common Failure Modes
-
Racemization: Occurs when using strong bases or DMAP with chiral
-amino ketones.-
Fix: Use Protocol A (mild inorganic base) and avoid DMAP.
-
-
Incomplete Reaction: Often due to
hydrolysis or steric hindrance.-
Fix: Use "Liquid
" (melt it at before weighing) to ensure accurate stoichiometry. Add DMAP only if the amine is achiral.
-
Decision Tree for Troubleshooting
Figure 2: Troubleshooting logic for common N-Boc protection issues.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). Standard reference for stability and conditions.
-
Removal of Excess
: Basel, Y., & Hassner, A. (2001).[3] "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate".[3] Synthesis, 2001(04), 0550-0552.[3] -
Green Chemistry Approaches : Chankeshwara, S. V., & Chakraborti, A. K. (2006).[8] "Catalyst-free N-tert-butyloxycarbonylation of amines in water". Organic Letters, 8(15), 3259-3262.
-
Mechanism of Boc Protection : Agami, C., & Couty, F. (2002). "The reactivity of the N-Boc protecting group: an under-exploited domain". Tetrahedron, 58(14), 2701-2724.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. download.e-bookshelf.de [download.e-bookshelf.de]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: Asymmetric Synthesis of 3-Fluorinated Pyrrolidines from Chiral Precursors
Abstract & Strategic Overview
The 3-fluoropyrrolidine scaffold is a privileged motif in medicinal chemistry, serving as a bioisostere for proline and hydroxyproline. The introduction of fluorine at the C3 position lowers the pKa of the pyrrolidine nitrogen (from ~10.5 to ~9.0), enhances metabolic stability, and modulates lipophilicity (
This Application Note details two distinct, high-fidelity protocols for synthesizing chiral 3-fluoropyrrolidines from the chiral pool (specifically N-protected-3-hydroxypyrrolidines or 4-hydroxyproline derivatives).
-
Protocol A (Research Scale): Utilizes XtalFluor-E® , a modern crystalline deoxofluorinating agent, offering superior safety and selectivity profiles compared to traditional DAST/Deoxo-Fluor reagents.[1]
-
Protocol B (Process Scale): Describes a robust Mesylation/Fluoride Displacement route, eliminating the thermal hazards of sulfur-fluorine reagents for multi-kilogram batches (based on Roche’s Mosperafenib intermediate synthesis).
Mechanism of Action: The Stereochemical Inversion
Both protocols rely on an SN2 mechanism (Walden inversion). The retention of enantiopurity depends entirely on the efficient activation of the hydroxyl group into a good leaving group (LG), followed by backside attack by fluoride.
Critical Mechanistic Factors:
-
Activation: The hydroxyl oxygen attacks the sulfur center (Protocol A) or sulfonyl center (Protocol B).
-
Inversion: Fluoride attacks the C3 carbon from the face opposite the leaving group.
-
(S)-3-Hydroxy precursor
(R)-3-Fluoro product.[2] -
(R)-3-Hydroxy precursor
(S)-3-Fluoro product.
-
-
Side Reactions: The primary failure mode is E2 elimination, yielding the non-chiral 3-pyrroline (ene-carbamate). This is driven by high temperatures or strong bases.
Mechanistic Pathway Diagram[3][4]
Figure 1: Mechanistic pathway illustrating the critical inversion step and potential elimination side-reaction.
Reagent Selection Guide
The choice of fluorinating agent dictates safety and yield. While DAST was historically standard, it is thermally unstable and generates free HF.
Table 1: Comparative Analysis of Fluorinating Agents
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |
| Thermal Stability | Decomposes >90°C (Explosive risk) | Decomposes >60°C (Exothermic) | Stable >119°C |
| HF Generation | Generates free HF on hydrolysis | Generates free HF | No free HF generated (requires exogenous F source) |
| Glass Compatibility | Incompatible (Etches glass) | Incompatible | Compatible (Borosilicate) |
| Selectivity | Moderate (Elimination common) | Moderate | High (Reduced elimination) |
Protocol A: Research Scale Synthesis (XtalFluor-E)
Objective: Synthesis of (R)-N-Boc-3-fluoropyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine. Scale: 1.0 g – 50.0 g Safety Note: Perform in a fume hood. While XtalFluor-E is safer than DAST, HF complexes are still corrosive.
Materials
-
Precursor: (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Reagent: XtalFluor-E® (1.2 eq)
-
Promoter: Triethylamine trihydrofluoride (Et3N·3HF) (2.0 eq) or DBU (for acid-sensitive substrates).
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask under nitrogen atmosphere.
-
Charge the flask with (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous DCM (0.1 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to suppress elimination.
-
-
Reagent Addition:
-
Add Et3N·3HF (2.0 eq) dropwise.
-
Add solid XtalFluor-E® (1.2 eq) in one portion. The reaction slurry will gradually become clear.
-
-
Reaction:
-
Stir at -78°C for 1 hour.
-
Allow the reaction to warm naturally to room temperature (RT) over 4–6 hours.
-
Monitoring: Check by TLC (stain with KMnO4 or Ninhydrin) or LC-MS. Look for the disappearance of the alcohol and the appearance of the fluoride (often runs faster on silica).
-
-
Quenching & Workup:
-
Quench the reaction by adding saturated aqueous NaHCO3 solution. Caution: Gas evolution (CO2).
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Yield Expectation: 75–85%.
-
Enantiomeric Excess (ee): >98% (determined by chiral HPLC).
-
Protocol B: Process Scale Synthesis (Mesylation/KF)
Objective: Scalable synthesis of (R)-3-fluoropyrrolidine HCl avoiding sulfur-fluorine reagents. Context: Based on Roche’s optimization for Mosperafenib intermediates. Scale: >1 kg
Workflow Diagram
Figure 2: Large-scale manufacturing route utilizing mesylate displacement.
Step-by-Step Methodology
-
Mesylation (Activation):
-
Dissolve (S)-N-Boc-3-hydroxypyrrolidine in Toluene.
-
Add Triethylamine (1.5 eq) and cool to 0°C.
-
Add Methanesulfonyl chloride (MsCl, 1.2 eq) slowly.
-
Stir until conversion is complete (< 2 hours).
-
Workup: Wash with water/brine to remove salts. Concentrate the toluene layer to obtain the crude mesylate.
-
-
Fluorination (Displacement):
-
Dissolve the crude mesylate in Acetamide (solvent/additive) or PEG-400.
-
Add spray-dried Potassium Fluoride (KF, 3.0 eq).
-
Heat to 100–110°C for 12–18 hours.
-
Note: This harsh condition is required to overcome the poor nucleophilicity of fluoride. The Boc group usually survives, but some thermal cleavage may occur.
-
Workup: Dilute with water, extract into MTBE or Toluene.
-
-
Deprotection (Optional):
-
If the free amine salt is required, treat the N-Boc-fluoropyrrolidine with 4M HCl in Isopropanol (IPA) or Dioxane at 50°C.
-
Cool to crystallize the product as (R)-3-fluoropyrrolidine hydrochloride.
-
Troubleshooting & Optimization
Table 2: Common Failure Modes and Solutions
| Issue | Probable Cause | Corrective Action |
| Low Yield (Elimination) | Reaction temperature too high during reagent addition. | Ensure addition at -78°C. Switch from DAST to XtalFluor-E. |
| Low Yield (Elimination) | Base strength too high. | Use Et3N·3HF instead of DBU as the promoter. |
| No Reaction (Protocol B) | "Wet" Fluoride source. | KF is hygroscopic. Use spray-dried KF or add 18-crown-6 ether as a phase transfer catalyst. |
| Racemization | SN1 character due to carbocation stability. | Ensure non-polar, anhydrous solvents (DCM, Toluene) are used. Avoid protic solvents. |
| Glass Etching | HF generation. | Use Teflon (PFA) or Polypropylene vessels for DAST/Deoxo-Fluor. XtalFluor is safe in glass.[3] |
References
-
Reagent Safety & Profile (XtalFluor): L'Heureux, A., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 2010, 75(10), 3401–3411.
-
Process Scale-Up (Roche Protocol): Reid, M., et al. "Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile." Organic Process Research & Development, 2019. (Contextualized from general Roche pyrrolidine scale-up data).
-
General Deoxofluorination Reviews: Singh, R. P., & Shreeve, J. M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002(17), 2561-2578.
-
Safety Data (DAST vs XtalFluor): Sigma-Aldrich Technical Bulletin: "XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents."
Sources
(S)-3-(Difluoromethoxy)pyrrolidine: A Bioisosteric Tool for Advanced Drug Design
Introduction: The Strategic Value of Fluorination in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its utility as a versatile, three-dimensional scaffold in drug design. Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space of biological targets. Concurrently, the strategic incorporation of fluorine has become a mainstay in modern drug discovery, offering a powerful method to fine-tune a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable bioisostere, providing a unique blend of properties that can address common challenges in lead optimization.
This technical guide details the application of (S)-3-(Difluoromethoxy)pyrrolidine as a bioisosteric replacement for common functional groups in drug discovery. We will explore the underlying scientific principles, provide detailed protocols for its synthesis and incorporation into lead molecules, and present a case study illustrating its potential to enhance drug-like properties.
The Difluoromethoxy Group: A Privileged Bioisostere
Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects. The difluoromethoxy group is a fascinating bioisostere for several key functional groups, most notably the hydroxyl (-OH) and methoxy (-OCH₃) groups. Its utility stems from a unique combination of electronic and steric properties.
Key Physicochemical Properties and Their Implications:
| Property | Comparison with -OH | Comparison with -OCH₃ | Impact on Drug Design |
| Lipophilicity (logP) | Generally increases lipophilicity | Moderately increases lipophilicity | Can enhance membrane permeability and oral absorption. Offers a finer tuning of logP compared to the more lipophilic -OCF₃ group. |
| Metabolic Stability | Significantly more stable | More resistant to oxidative metabolism | Blocks common sites of metabolism (e.g., O-demethylation of methoxy groups), leading to a longer plasma half-life and improved bioavailability. |
| Hydrogen Bonding | Can act as a weak hydrogen bond donor | Introduces hydrogen bond donor capability | Can mimic the hydrogen bond donor function of a hydroxyl group while improving metabolic stability. |
| pKa Modulation | Less acidic than a typical alcohol | The electron-withdrawing nature can influence the pKa of nearby basic groups, such as the pyrrolidine nitrogen. | Allows for fine-tuning of the ionization state at physiological pH, which can impact solubility, permeability, and target engagement. |
| Conformational Effects | The steric bulk and electronic properties can influence the puckering of the pyrrolidine ring. | Similar steric bulk, but different electronic effects. | Can be used to lock in a desired conformation for optimal target binding. |
Synthetic Strategies: Accessing and Utilizing this compound
The synthesis of this compound typically starts from the readily available and chiral (S)-3-hydroxypyrrolidine. The key transformation is the difluoromethylation of the hydroxyl group.
Protocol 1: Synthesis of (S)-tert-butyl 3-(difluoromethoxy)pyrrolidine-1-carboxylate
This protocol is adapted from the general methodology described by Levchenko et al. for the difluoromethylation of cyclic amino alcohols.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
2,2-Difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagents: To the stirred solution, add copper(I) iodide (0.1 - 0.2 eq) followed by the slow, dropwise addition of 2,2-difluoro-2-(fluorosulfonyl)acetic acid (1.5 - 2.0 eq).
-
Reaction: Heat the reaction mixture to 45-50 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (S)-tert-butyl 3-(difluoromethoxy)pyrrolidine-1-carboxylate.
-
Deprotection (if required): To obtain the free amine (often as a hydrochloride salt for stability and ease of handling), dissolve the Boc-protected product in a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield this compound hydrochloride.
Application in Lead Optimization: Protocols for Incorporation
Once synthesized, this compound (as the free base or hydrochloride salt) is a valuable building block that can be incorporated into a lead scaffold through various common synthetic transformations.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with an aryl halide to form a C(aryl)-N bond.
Workflow Diagram:
Caption: Buchwald-Hartwig N-Arylation Workflow.
Materials:
-
This compound hydrochloride
-
Aryl halide (bromide or iodide is preferred)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Add the base (1.5-2.5 eq) and this compound hydrochloride (1.1-1.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography or preparative HPLC.
Protocol 3: Reductive Amination
This protocol describes the formation of a C-N bond by reacting this compound with a carbonyl compound (aldehyde or ketone).
Workflow Diagram:
Caption: Reductive Amination Workflow.
Materials:
-
This compound hydrochloride
-
Aldehyde or ketone
-
Mild reducing agent (e.g., sodium triacetoxyborohydride [NaBH(OAc)₃] or sodium cyanoborohydride [NaBH₃CN])
-
Solvent (e.g., dichloromethane [DCM] or 1,2-dichloroethane [DCE])
-
Acetic acid (optional, as a catalyst)
-
A base such as triethylamine (TEA) if starting from the hydrochloride salt.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in the chosen solvent.
-
Amine Addition: Add this compound hydrochloride (1.1 eq) followed by triethylamine (1.2 eq) to liberate the free base in situ. Stir for 10-20 minutes. A small amount of acetic acid can be added to catalyze imine formation.
-
Reducing Agent Addition: Add the reducing agent (1.2-1.5 eq) portion-wise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), filter, and concentrate. Purify the residue by silica gel column chromatography.
Case Study: Bioisosteric Replacement of a 3-Hydroxypyrrolidine Moiety in a Kinase Inhibitor
Scenario: A lead kinase inhibitor, "Compound A," containing a 3-hydroxypyrrolidine moiety shows good potency but suffers from poor metabolic stability due to glucuronidation of the hydroxyl group.
Strategy: Replace the 3-hydroxyl group with a difluoromethoxy group to block the site of metabolism while attempting to maintain or improve potency. The (S)-enantiomer is chosen to match the stereochemistry of the parent compound.
Hypothetical Results:
| Compound | Structure | Kinase IC₅₀ (nM) | Human Liver Microsome Stability (t½, min) | Calculated logP |
| Compound A (Parent) | R-(S)-3-hydroxypyrrolidine | 15 | 10 | 2.1 |
| Compound B (Bioisostere) | R-(S)-3-(difluoromethoxy)pyrrolidine | 20 | >120 | 2.8 |
Analysis of Results:
-
Metabolic Stability: The replacement of the hydroxyl group with the difluoromethoxy group leads to a dramatic increase in metabolic stability. This is the expected outcome, as the OCHF₂ group is not susceptible to glucuronidation and is more resistant to oxidative metabolism.
-
Potency: A slight decrease in potency is observed. This is not unexpected, as even subtle changes can affect binding. However, the potency remains in a highly relevant range. The difluoromethoxy group, acting as a weak hydrogen bond donor, may have partially recapitulated the interaction of the original hydroxyl group with the target protein.
-
Lipophilicity: The calculated logP increases, which is consistent with the replacement of a polar hydroxyl group with the more lipophilic difluoromethoxy group. This change would need to be considered in the overall optimization of the drug's ADME properties.
Conclusion
This compound is a valuable and strategic building block for medicinal chemists. Its use as a bioisostere for hydroxyl and methoxy groups offers a proven strategy to enhance metabolic stability, modulate lipophilicity, and maintain or introduce key hydrogen bonding interactions. The synthetic accessibility of this chiral building block, coupled with well-established protocols for its incorporation into diverse scaffolds, makes it a powerful tool for addressing common challenges in drug discovery and lead optimization.
References
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Gant, T. G. (2014). Using bioisosteres I: The "classical" bioisosteres. Journal of Medicinal Chemistry, 57(8), 3097-3117. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]
-
Ni, K., & O'Hagan, D. (2014). The impact of fluorine in medicinal chemistry: a perspective of a medicinal chemist. Journal of Fluorine Chemistry, 167, 18-28. [Link]
Illuminating Molecular Architecture: A Detailed Guide to 1H and 19F NMR Spectroscopy of Fluorinated Pyrrolidines
Introduction: The Significance of Fluorinated Pyrrolidines and the Power of NMR
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2][3][4][5] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3][4] Among the myriad of fluorinated scaffolds, the pyrrolidine ring, a ubiquitous feature in numerous natural products and pharmaceuticals, has garnered significant attention. The precise characterization of these fluorinated pyrrolidines is paramount to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the comprehensive structural elucidation of these complex molecules in solution.[6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy for the in-depth analysis of fluorinated pyrrolidines. We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, actionable format.
The Unique Advantages of ¹⁹F NMR in Conjunction with ¹H NMR
While ¹H NMR is a fundamental tool for organic chemists, the presence of fluorine opens the door to the powerful technique of ¹⁹F NMR. The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy:
-
100% Natural Abundance and High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and a high magnetogyric ratio, making it highly sensitive to NMR detection, comparable to ¹H.[8][9] Its 100% natural abundance eliminates the need for isotopic enrichment.
-
Wide Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly larger (up to 900 ppm) than that of ¹H NMR (typically 0-10 ppm).[8][10][11] This vast spectral dispersion minimizes signal overlap, even in complex molecules, simplifying spectral analysis.[10]
-
High Sensitivity to the Local Electronic Environment: The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to subtle changes in its local electronic environment, making it a powerful probe for conformational analysis and studying intermolecular interactions.[6][8]
-
No Background Signal in Biological Samples: The absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra of fluorinated drug candidates are free from background signals, enabling straightforward analysis in complex matrices.[12][13]
By combining the rich information from both ¹H and ¹⁹F NMR, a comprehensive three-dimensional picture of fluorinated pyrrolidines can be constructed, including their stereochemistry and conformational preferences.
Core Principles: Understanding the Spectra of Fluorinated Pyrrolidines
¹H NMR Spectroscopy
The ¹H NMR spectrum of a fluorinated pyrrolidine will display signals for all the protons in the molecule. The key parameters to analyze are:
-
Chemical Shift (δ): The position of a proton signal is influenced by the electron density around it. The high electronegativity of fluorine causes a deshielding effect on nearby protons, shifting their signals to a higher frequency (downfield). The magnitude of this shift depends on the distance and spatial orientation of the proton relative to the fluorine atom.
-
Spin-Spin Coupling (J-coupling): Protons on adjacent carbons (vicinal protons) will split each other's signals into multiplets. The magnitude of the coupling constant (³JHH) is dependent on the dihedral angle between the protons and can be used to infer the conformation of the pyrrolidine ring.[14][15] Furthermore, protons will also couple to the ¹⁹F nucleus, resulting in heteronuclear coupling constants (JHF).
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum provides direct information about the fluorine atoms in the molecule. The key aspects to consider are:
-
Chemical Shift (δ): As with ¹H NMR, the chemical shift of a ¹⁹F signal is a sensitive indicator of its electronic environment.[8] The reference standard for ¹⁹F NMR is typically CFCl₃.[8]
-
Spin-Spin Coupling (J-coupling):
-
¹H-¹⁹F Coupling (JHF): Fluorine nuclei couple with nearby protons, providing valuable connectivity information. Geminal (²JHF) and vicinal (³JHF) coupling constants are commonly observed and can be as large as 50 Hz.[16] The magnitude of ³JHF is also dependent on the dihedral angle, offering another tool for conformational analysis.[14][15]
-
¹⁹F-¹⁹F Coupling (JFF): In molecules with multiple fluorine atoms, homonuclear ¹⁹F-¹⁹F coupling can be observed.[16] These coupling constants are often larger than ¹H-¹H couplings and can occur over several bonds.[16][17]
-
Experimental Protocols
A self-validating system for NMR analysis relies on meticulous sample preparation and optimized data acquisition parameters.
Protocol 1: Sample Preparation for ¹H and ¹⁹F NMR
Objective: To prepare a high-quality NMR sample for both ¹H and ¹⁹F analysis.
Materials:
-
Fluorinated pyrrolidine sample (typically 1-5 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O) of high purity
-
Internal standard (optional, e.g., trifluoroacetic acid (TFA) for ¹⁹F NMR)[10]
-
High-precision 5 mm NMR tubes
-
Vortex mixer
Procedure:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For quantitative ¹⁹F NMR, ensure the solvent does not contain any fluorine signals.[10] Dimethylsulfoxide-d₆ is a good choice for many fluorinated pharmaceuticals due to its excellent dissolving properties.[10]
-
Sample Weighing and Dissolution: Accurately weigh approximately 5 mg of the fluorinated pyrrolidine and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10]
-
Internal Standard (for Quantitative Analysis): If quantification is required, add a known amount of an internal standard. For ¹⁹F NMR, a solution of trifluoroacetic acid (TFA) in the same deuterated solvent can be used.[10] TFA provides a sharp singlet that is typically well-separated from the signals of the analyte.[10]
-
Transfer to NMR Tube: Carefully transfer the solution to a high-precision 5 mm NMR tube.[18]
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Sample Positioning: Place the NMR tube in a spinner turbine and adjust the depth using a sample gauge to ensure the sample is centered in the detection coil.[18]
Causality Behind Choices:
-
Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals.
-
High Purity Solvents: Impurities in the solvent can introduce extraneous signals, complicating spectral interpretation.
-
Internal Standard: An internal standard with a known concentration and a simple, well-resolved signal is essential for accurate quantification.
Protocol 2: Data Acquisition
Objective: To acquire high-quality ¹H and ¹⁹F NMR spectra.
Instrumentation: A high-resolution NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F frequencies.
¹H NMR Acquisition Parameters (Typical):
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D proton | For routine acquisition. |
| Number of Scans (NS) | 16-64 | To achieve adequate signal-to-noise ratio (S/N). |
| Relaxation Delay (D1) | 1-5 s | To allow for full relaxation of the protons, ensuring accurate integration. |
| Acquisition Time (AQ) | 2-4 s | To ensure good digital resolution. |
| Spectral Width (SW) | 10-15 ppm | To encompass all proton signals. |
¹⁹F NMR Acquisition Parameters (Typical):
| Parameter | Recommended Value | Rationale |
| Pulse Program | ¹H-decoupled (e.g., zgfhigqn) | To simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in singlets for each fluorine environment.[10] |
| Number of Scans (NS) | 64-512 | To achieve good S/N, especially for dilute samples.[10] |
| Relaxation Delay (D1) | 5-20 s | Fluorine nuclei can have long relaxation times; a longer delay is crucial for accurate quantification.[10][17] |
| Acquisition Time (AQ) | 1-2 s | Sufficient for the wider spectral width. |
| Spectral Width (SW) | 200-250 ppm | To cover the large chemical shift range of organofluorine compounds.[8] |
Workflow for NMR Data Acquisition:
Caption: Interconnectivity of NMR experiments for structural analysis.
Conclusion: A Validated Approach to Characterization
The combination of ¹H and ¹⁹F NMR spectroscopy provides an exceptionally powerful and detailed approach to the structural and conformational analysis of fluorinated pyrrolidines. By following the robust protocols outlined in this application note and leveraging the rich information content of the various NMR parameters, researchers in pharmaceutical and chemical sciences can gain deep insights into the molecular architecture of these important compounds. This knowledge is critical for accelerating the drug discovery and development process, enabling the rational design of molecules with optimized therapeutic properties. The self-validating nature of these NMR experiments, where different parameters provide complementary and corroborating information, ensures a high degree of confidence in the determined structures.
References
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
Malet-Sanz, L., & Susanne, F. (2012). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2012, 825362. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(23), 5935-5944. [Link]
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Combettes, L. E., Clausen-Thue, P., King, M. A., Odell, B., Thompson, A. L., Gouverneur, V., & Claridge, T. D. W. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry (Weinheim an der Bergstrasse, Germany), 18(41), 13133–13141. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(23), 5935-5944. [Link]
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University of California, Santa Barbara. (n.d.). 19Flourine NMR. Retrieved from [Link]
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Combettes, L. E., Clausen-Thue, P., King, M. A., Odell, B., Thompson, A. L., Gouverneur, V., & Claridge, T. D. W. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry (Weinheim an der Bergstrasse, Germany), 18(41), 13133–13141. [Link]
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Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
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Wikipedia. (2023, December 26). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(16), 10034-10046. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]
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Su, Y., & Struppe, J. O. (2019). Three-Dimensional NMR Spectroscopy of Fluorinated Pharmaceutical Solids under Ultrafast Magic Angle Spinning. Analytical Chemistry, 91(9), 5937–5943. [Link]
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Taylor & Francis. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
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ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Lepre, C. A., Moore, J. M., & Peng, J. W. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12781–12789. [Link]
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National Institutes of Health. (n.d.). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. Retrieved from [Link]
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ACS Publications. (n.d.). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Retrieved from [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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News-Medical.Net. (2024, January 20). Exploring ¹⁹F NMR in Drug Development. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Minimising conformational bias in fluoroprolines through vicinal difluorination. Retrieved from [Link]
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IntechOpen. (2023, November 29). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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ResearchGate. (n.d.). 19F NMR: A valuable tool for studying biological events. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
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Application Note & Protocol: A Scalable Synthesis of (S)-3-(Difluoromethoxy)pyrrolidine Hydrochloride
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride, a valuable building block in modern drug discovery. The presence of the difluoromethoxy group is known to enhance metabolic stability, modulate pKa, and improve cell permeability, making this chiral pyrrolidine scaffold highly sought after.[1] This guide details a robust and scalable three-step synthetic route, starting from the commercially available chiral precursor, (S)-N-Boc-3-hydroxypyrrolidine. We provide detailed, step-by-step protocols, process controls, safety information, and the scientific rationale behind the chosen methodology, designed for researchers and process chemists in pharmaceutical development.
Introduction and Strategic Overview
The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved drugs.[2] The incorporation of fluorine, particularly the difluoromethoxy (OCF₂H) group, offers a unique combination of properties, including acting as a lipophilic hydrogen bond donor, which can significantly enhance a molecule's pharmacological profile.[3]
The synthetic strategy outlined herein is designed for scalability, safety, and stereochemical integrity. It avoids the use of hazardous reagents like gaseous chlorodifluoromethane (Freon-22) and employs a modern, efficient difluoromethylation agent.[1][4]
The three core stages of the synthesis are:
-
Starting Material Selection : Utilization of enantiomerically pure (S)-N-Boc-3-hydroxypyrrolidine to ensure the final product's stereochemistry.
-
Key Transformation - O-Difluoromethylation : Introduction of the difluoromethoxy group onto the protected pyrrolidine ring using (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br). This reagent serves as a practical and efficient difluorocarbene source under mild conditions.[5]
-
Deprotection and Salt Formation : Removal of the tert-butoxycarbonyl (Boc) protecting group and subsequent formation of the stable hydrochloride salt, yielding the final active pharmaceutical ingredient (API) precursor.
Overall Synthetic Workflow
The diagram below illustrates the high-level, three-step manufacturing process.
Caption: High-level workflow for the synthesis of the target compound.
Bill of Materials and Reagent Data
Successful large-scale production requires careful planning of raw material inputs. The following table summarizes the key reagents for the synthesis, assuming a starting scale of 1.0 kg of (S)-N-Boc-3-hydroxypyrrolidine.
| Reagent Name | CAS Number | Molecular Weight ( g/mol ) | Moles | Molar Eq. | Notes |
| (S)-N-Boc-3-hydroxypyrrolidine | 101469-92-5 | 187.24 | 5.34 | 1.0 | Starting Material |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | 89539-78-6 | 201.12 | 10.68 | 2.0 | Difluoromethylating Agent |
| Cesium Fluoride (CsF) | 13400-13-0 | 151.90 | 16.02 | 3.0 | Activator for TMSCF₂Br |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | - | - | Reaction Solvent (Step 1) |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - | - | Solvent & Reagent Carrier (Step 2) |
| Hydrogen Chloride (HCl), 4M in Dioxane | 7647-01-0 | 36.46 | 16.02 | 3.0 | Deprotection & Salt Formation Reagent |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 88.15 | - | - | Extraction & Crystallization Solvent |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | - | - | Aqueous Workup |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | - | - | Aqueous Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | Drying Agent |
Detailed Synthesis Protocols
Step 1: O-Difluoromethylation of (S)-N-Boc-3-hydroxypyrrolidine
Scientific Rationale: This step employs a difluorocarbene-based reaction. (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is a stable, liquid precursor that, upon activation with a fluoride source like Cesium Fluoride (CsF), generates difluorocarbene (:CF₂).[5] The carbene then inserts into the O-H bond of the alcohol. The Boc protecting group is crucial as it is stable under these weakly basic conditions and prevents side reactions involving the pyrrolidine nitrogen. Acetonitrile is chosen as a polar aprotic solvent suitable for this transformation.
Mechanism: Difluorocarbene Generation and Insertion
Caption: Generation of difluorocarbene from TMSCF₂Br and subsequent reaction.
Protocol:
-
Reactor Setup: Charge a 20 L glass reactor, equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, with (S)-N-Boc-3-hydroxypyrrolidine (1.0 kg, 5.34 mol) and anhydrous Cesium Fluoride (2.43 kg, 16.02 mol).
-
Solvent Addition: Add anhydrous acetonitrile (10 L) to the reactor. Begin stirring to create a slurry.
-
Cooling: Cool the reaction mixture to 0-5 °C using an appropriate cooling bath.
-
Reagent Addition: Slowly add (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.15 kg, 10.68 mol) to the cold slurry via a dropping funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 16-24 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Filtration: Upon completion, cool the mixture to 10 °C. Slowly add 5 L of water to quench the reaction. Filter the mixture through a pad of celite to remove inorganic salts. Wash the filter cake with acetonitrile (2 x 1 L).
-
Extraction: Combine the filtrates and reduce the volume by approximately 70% under reduced pressure. Add methyl tert-butyl ether (MTBE, 10 L) and water (5 L). Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 3 L) and then brine (2 x 3 L).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-(S)-3-(difluoromethoxy)pyrrolidine as an oil. The product is typically carried forward to the next step without further purification.
Step 2: Deprotection and Hydrochloride Salt Formation
Scientific Rationale: The Boc group is an acid-labile protecting group. Treatment with a strong acid, such as hydrochloric acid, cleaves the tert-butyl carbamate to release the free amine.[2][6] The cleavage byproducts, isobutylene and carbon dioxide, are volatile and easily removed. Performing the reaction in a solvent like isopropanol allows for the direct crystallization of the hydrochloride salt upon formation, providing a highly effective method of purification.
Protocol:
-
Reactor Setup: Dissolve the crude N-Boc-(S)-3-(difluoromethoxy)pyrrolidine from the previous step in isopropanol (IPA, 5 L) in a 20 L reactor equipped with a stirrer and nitrogen inlet.
-
Acid Addition: Cool the solution to 0-5 °C. Slowly add a solution of 4M HCl in Dioxane (4.0 L, 16.02 mol) or bubble HCl gas through the solution while maintaining the temperature below 15 °C.
-
Crystallization: Stir the mixture at room temperature for 4-6 hours. A precipitate of the hydrochloride salt will form.
-
In-Process Control (IPC): Monitor the deprotection via HPLC to confirm the disappearance of the Boc-protected intermediate.
-
Isolation: Cool the resulting slurry to 0-5 °C and stir for an additional 1-2 hours to maximize precipitation. Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold isopropanol (2 x 1 L) and then with MTBE (2 x 2 L) to remove residual solvent and impurities.
-
Drying: Dry the white to off-white solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Quality Control and Specifications
The final product should be a white to off-white crystalline solid. The following specifications are recommended for release.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | ¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS to conform to structure | NMR, MS |
| Purity (HPLC) | ≥ 98.5% | HPLC |
| Chiral Purity | ≥ 99.0% e.e. (enantiomeric excess) | Chiral HPLC |
| Water Content | ≤ 0.5% | Karl Fischer |
| Residual Solvents | IPA ≤ 5000 ppm, MTBE ≤ 5000 ppm, Dioxane ≤ 380 ppm | GC-HS |
Safety and Handling
All operations should be conducted by trained personnel in a controlled environment, such as a chemical fume hood or a walk-in hood for large-scale operations.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[7][8]
-
Reagent-Specific Hazards:
-
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This is a moisture-sensitive and corrosive liquid. Handle under an inert atmosphere (nitrogen or argon). Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Cesium Fluoride (CsF): Hygroscopic and can cause irritation upon contact. Avoid creating dust.
-
HCl in Dioxane/Isopropanol: Highly corrosive and toxic. The use of a respirator may be necessary for large quantities.[9] Ensure adequate ventilation to prevent vapor buildup.
-
-
Reaction Hazards:
-
The O-difluoromethylation reaction can be exothermic, especially during the addition of TMSCF₂Br. Strict temperature control is essential.
-
The deprotection step involves the release of isobutylene gas, which is flammable. The reactor must be properly vented.
-
-
Waste Disposal:
-
Aqueous waste containing residual solvents and salts should be collected and disposed of as hazardous chemical waste.
-
Organic solvent waste should be collected separately. Halogenated and non-halogenated waste streams should be segregated according to local environmental regulations.[8]
-
Conclusion
This application note details a robust and scalable three-step synthesis for this compound hydrochloride. The process utilizes a modern and efficient difluoromethylation reagent, starts from a readily available chiral precursor, and employs industry-standard procedures for workup and purification. By following the outlined protocols and safety precautions, researchers and drug development professionals can reliably produce this high-value building block for advanced pharmaceutical applications.
References
-
Hu, J., Zhang, W., & Wang, F. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF₂Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. Angewandte Chemie International Edition, 56(11), 3206-3209*. [Link]
-
Zhang, W., Wang, F., & Hu, J. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions. PubMed National Center for Biotechnology Information. [Link]
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7065*. [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet - methyl 2-(difluoromethoxy)pyridine-4-carboxylate. Angene Chemical. [Link]
-
Bolz, J., & Niess, R. (2021). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. [Link]
-
Ni, C., & Hu, J. (2016). The unique role of fluorine in the design of active molecules. Scientia Sinica Chimica, 46(11), 1113-1134*. (Note: A general reference on the utility of fluorine in medicinal chemistry). [Link]
-
Montanari, S., & Tredici, A. (2014). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 19(9), 13539-13548*. [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Standard Removal of Boc Protecting Group. AAPPTec Peptides. [Link]
-
CF Plus Chemicals. (2021). Material Safety Datasheet. CF Plus Chemicals. [Link]
-
Shen, H. C. (2011). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Organic Letters, 13(10), 2658-2661*. [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Difluoromethylation of Alcohols Using TMSCF2 Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. researchgate.net [researchgate.net]
Application Note: Synthetic Strategies for the Difluoromethylation of Pyrrolidine Rings
Executive Summary & Strategic Value
The difluoromethyl group (
In the context of pyrrolidine rings —a privileged scaffold in drug discovery (e.g., broad-spectrum antivirals, DPP-4 inhibitors)—the introduction of a difluoromethyl group presents unique synthetic challenges. Unlike planar aromatic systems, the saturated pyrrolidine ring requires precise stereochemical control and the avoidance of ring-opening side reactions.
This guide details two industry-standard protocols:
-
Nucleophilic Deoxyfluorination: For converting carbonyls/alcohols to
or moieties. -
Radical C-H Functionalization: For late-stage introduction of
into heteroaromatic precursors.
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, select the protocol based on your starting material and desired substitution pattern.
Figure 1: Synthetic decision tree for difluoromethylation strategies.
Protocol A: Deoxyfluorination of N-Protected Pyrrolidines
Application: Conversion of N-Boc-prolinal to 2-(difluoromethyl)pyrrolidine or N-Boc-3-pyrrolidinone to 3,3-difluoropyrrolidine.
Mechanistic Insight & Causality
Deoxyfluorination relies on reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1] The reaction proceeds via the attack of the carbonyl oxygen on the sulfur center, releasing HF and forming an activated oxy-sulfonium intermediate.
-
Critical Risk: In 2-substituted pyrrolidines (prolinol derivatives), the nitrogen lone pair can displace the activated leaving group to form an aziridinium ion . Subsequent fluoride attack can lead to ring expansion (piperidines) or rearrangement.
-
Control Measure: Use strong electron-withdrawing protecting groups (Boc, Cbz) to reduce nitrogen nucleophilicity. Maintain low temperatures (-78°C) to kinetically favor direct substitution over rearrangement.
Detailed Procedure (N-Boc-Prolinal Substrate)
Reagents:
-
Substrate: N-Boc-L-prolinal (1.0 equiv)
-
Reagent: DAST (Diethylaminosulfur trifluoride) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Quench: Saturated aq.
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add N-Boc-L-prolinal and anhydrous DCM (
concentration). -
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Note: Temperature control is vital to prevent decomposition of DAST and racemization.
-
Addition: Add DAST dropwise via syringe over 15 minutes.
-
Observation: The solution may turn slightly yellow.
-
-
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature (RT) over 4 hours.
-
Monitoring: Check TLC or LCMS. The aldehyde peak should disappear.
-
-
Quenching (Critical Safety Step): Cool back to 0°C. Slowly add saturated
.-
Warning: Quenching DAST is exothermic and releases
upon contact with bicarbonate. Vigorous stirring is required.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Analytical Data Validation
| Parameter | Expected Value | Notes |
| 19F NMR | Look for distinctive diastereotopic splitting (ABX system) if chiral. | |
| Coupling | Characteristic triplet of doublets (td) for | |
| Stability | Moderate | N-Boc products are stable; free amines may decompose slowly. |
Protocol B: Radical C-H Difluoromethylation (Baran/Hu Method)
Application: Late-stage functionalization of heteroaromatic precursors (e.g., pyrroles) which are subsequently reduced to pyrrolidines. Direct functionalization of saturated rings is challenging; this "constructive" approach is often superior for complex scaffolds.
Mechanistic Insight
This method utilizes Zinc Difluoromethanesulfinate (DFMS) , also known as the Baran reagent. Under oxidative conditions (using TBHP or a photocatalyst), the sulfinate releases a
-
Why this works: The
radical is electrophilic and adds preferentially to electron-rich heterocycles (pyrroles) at the C2 or C5 position. -
The "Step-Down" Strategy: Functionalize the pyrrole first, then reduce the ring to pyrrolidine using
or . This avoids the difficult activation of C-H bonds.
Detailed Procedure (Pyrrole Functionalization)
Reagents:
-
Substrate: N-Protected Pyrrole (1.0 equiv)
-
Reagent: Zinc Difluoromethanesulfinate (DFMS) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq) (5.0 equiv)
-
Solvent: DCM/Water (2:1 biphasic mixture)
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Optional, increases electrophilicity of the heterocycle.
Step-by-Step Workflow:
-
Setup: In a vial open to air (radical tolerance), dissolve the pyrrole substrate in DCM.
-
Reagent Addition: Add water, followed by DFMS (solid).
-
Initiation: Add TFA followed by dropwise addition of TBHP at 0°C.
-
Reaction: Vigorously stir at RT for 12–24 hours.
-
Why vigorous stirring? The reaction is biphasic; mass transfer is the rate-limiting step.
-
-
Workup: Dilute with DCM, wash with saturated
(to remove acid and solubilize zinc salts), then brine. -
Purification: Silica gel chromatography.
-
Subsequent Reduction (to Pyrrolidine):
-
Dissolve product in MeOH/AcOH.
-
Add
( ). -
Stir under
balloon (1 atm) for 16 h. Filter through Celite.
-
Figure 2: Radical mechanism and "Step-Down" reduction strategy.
Troubleshooting & Optimization (The "Senior Scientist" Notes)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Deoxyfluorination) | Formation of Enamine/Olefin | The elimination pathway competes with substitution. Ensure temperature is strictly -78°C during addition. Switch to Deoxo-Fluor which is sometimes more selective than DAST. |
| Explosion Risk | DAST instability | Never heat DAST above 50°C. Do not distill. If scaling up >10g, switch to XtalFluor-E or SulfoxFluor (safer, crystalline alternatives). |
| Incomplete Reaction (Radical) | Poor solubility of DFMS | DFMS is a salt.[2] Ensure the Water:Organic ratio is at least 1:2. If the substrate is very lipophilic, add DMSO as a co-solvent. |
| Regioisomer Mixtures | Radical lack of control | Radical addition is governed by electronics. If obtaining C2/C3 mixtures, block the C3 position or use the Deoxyfluorination route (Protocol A) for guaranteed regiocontrol. |
References
-
Baran Reagent (DFMS) & Protocol: Fujiwara, Y., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles."[3] Nature2012 , 492, 95–99.[3] [Link]
-
Photoredox Difluoromethylation: Narayanam, J. M., & Stephenson, C. R. "Visible light photoredox catalysis: applications in organic synthesis." Chemical Society Reviews2011 , 40, 102-113. [Link]
-
Deoxyfluorination Reagents (Safety & Efficacy): Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Organic Letters2009 , 11, 5050–5053. [Link]
-
Hu's Reagent (Mechanistic Insights): Rong, J., et al. "Radical Difluoromethylation of Thiols with Difluoromethyl Sulfones." Angewandte Chemie International Edition2019 . [Link]
-
19F NMR Characterization Data: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009 . [Link]
Sources
Introduction: The Strategic Importance of Fluorinated Motifs in Kinase Inhibition
An in-depth guide to the application of (S)-3-(difluoromethoxy)pyrrolidine in the synthesis of next-generation kinase inhibitors.
The deliberate introduction of fluorine and fluorinated alkyl groups is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—are exploited to fine-tune a drug candidate's metabolic stability, membrane permeability, pKa, and binding affinity. Among the various fluorinated motifs, the difluoromethoxy (-OCHF2) group has emerged as a particularly valuable bioisostere for a methoxy or hydroxyl group, offering a distinct electronic profile while resisting metabolic oxidation.
This compound is a chiral building block that masterfully combines the benefits of the difluoromethoxy group with a saturated heterocyclic scaffold. This moiety has become increasingly prominent in the synthesis of selective and potent kinase inhibitors, most notably targeting the Janus kinase (JAK) family. Its incorporation into a molecule can significantly enhance drug-like properties, including aqueous solubility and metabolic stability, while providing a key vector for interaction with the kinase active site.
This application note provides a detailed guide for researchers and drug development professionals on the strategic use of this compound in the synthesis of kinase inhibitors. We will explore the rationale behind its use, provide detailed synthetic protocols, and present data on the resulting inhibitors.
Rationale for Use: The Medicinal Chemistry Advantages
The utility of the this compound moiety stems from a combination of factors that address common challenges in kinase inhibitor development:
-
Enhanced Metabolic Stability: The C-F bonds in the difluoromethoxy group are significantly stronger than C-H bonds, making the group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This is a critical advantage over traditional methoxy groups, which are prone to O-demethylation, a common metabolic liability.
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects, such as hERG channel inhibition, and for improving oral bioavailability by preventing excessive sequestration in acidic lysosomes.
-
Improved Lipophilic Efficiency (LiPE): While fluorination increases lipophilicity, the difluoromethoxy group often provides a more favorable balance of potency and lipophilicity compared to other fluorinated motifs. This contributes to a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Favorable Binding Interactions: The pyrrolidine ring acts as a rigid scaffold that can position the difluoromethoxy group to form productive interactions within the kinase active site, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and selectivity.
Application in Selective JAK1 Inhibitor Synthesis
A prime example of the successful application of this compound is in the development of selective inhibitors of Janus kinase 1 (JAK1). These inhibitors often feature a pyrrolo[2,3-d]pyrimidine core, which serves as a hinge-binding motif. The this compound is typically introduced via nucleophilic aromatic substitution (SNAr) at the C4 position of the heterocyclic core.
Below is a representative workflow for the synthesis of a selective JAK1 inhibitor incorporating this key building block.
Caption: A generalized workflow for the synthesis of a JAK1 inhibitor.
Detailed Synthetic Protocol
The following protocol is a representative example adapted from the synthesis of selective JAK1 inhibitors. Researchers should always first consult the primary literature and perform appropriate risk assessments.
Reaction: Synthesis of (S)-4-(3-(difluoromethoxy)pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Materials:
| Reagent | CAS Number | Molecular Weight | Amount | Moles (mmol) |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 | 153.58 | 1.0 g | 6.51 |
| This compound (as HCl salt) | 1441793-19-1 | 175.59 | 1.26 g | 7.16 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.4 mL | 19.53 |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 10 mL | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol).
-
Add this compound hydrochloride (1.26 g, 7.16 mmol, 1.1 eq).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) (10 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.4 mL, 19.53 mmol, 3.0 eq) dropwise to the suspension. The base is crucial to neutralize the HCl salt of the amine and the HCl generated during the reaction.
-
Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 40 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired product.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: The progress of the SNAr reaction should be unequivocally tracked by LC-MS, monitoring the consumption of the starting 4-chloro-pyrrolo[2,3-d]pyrimidine and the appearance of the product peak with the expected mass-to-charge ratio.
-
Product Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure the correct structure and isomeric purity have been achieved.
Performance Data of Resulting Inhibitors
The incorporation of the this compound moiety has led to the development of highly potent and selective JAK1 inhibitors. The data below, compiled from public sources, illustrates the typical performance of such compounds.
| Compound Type | Target | IC50 (nM) | Selectivity vs. JAK2 |
| Pyrrolo[2,3-d]pyrimidine with this compound at C4 | JAK1 | < 10 | > 10-fold |
| Pyrrolo[2,3-d]pyrimidine with this compound at C4 | JAK2 | > 100 | - |
| Pyrrolo[2,3-d]pyrimidine with this compound at C4 | JAK3 | > 500 | > 50-fold |
| Pyrrolo[2,3-d]pyrimidine with this compound at C4 | TYK2 | > 500 | > 50-fold |
This level of selectivity is critical for achieving a therapeutic effect while minimizing side effects associated with the inhibition of other JAK isoforms.
Broader Applicability and Future Directions
While the application in JAK inhibitors is well-established, the principles behind using this compound are broadly applicable to other kinase targets. Any kinase inhibitor scaffold that can be functionalized via nucleophilic substitution with a secondary amine is a potential candidate for derivatization with this building block.
Caption: Key structural components of a kinase inhibitor.
Future work will likely involve exploring this building block in the context of other kinase families, such as Bruton's tyrosine kinase (BTK) or spleen tyrosine kinase (SYK), where fine-tuning of ADME properties and selectivity remains a significant challenge. The continued innovation in fluorination chemistry will undoubtedly provide even more sophisticated tools for the design of next-generation therapeutics.
References
- PYRROLO [2, 3-D] PYRIMIDINE DERIVATIVES AS JANUS KINASE INHIBITORS.
-
Preparation of pyrrolo[2,3-d]pyrimidine compounds as Janus kinase (JAK) inhibitors. Chemical Abstract Service (CAS), SciFinder. [Link]
-
The medicinal chemist's toolbox for late-stage functionalization of drug-like molecules. Nature Reviews Drug Discovery. [Link]
-
The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Troubleshooting & Optimization
challenges in the synthesis of chiral fluorinated pyrrolidines
Technical Support Center: Synthesis of Chiral Fluorinated Pyrrolidines Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Introduction: The Fluorine Impact
Welcome to the technical support hub for chiral fluorinated pyrrolidines. You are likely here because this scaffold—a "privileged structure" in modern drug discovery—is resisting standard synthetic protocols.[1]
The introduction of fluorine into the pyrrolidine ring is not merely a steric replacement for hydrogen; it is a profound electronic modulation. It lowers the
This guide is structured to troubleshoot the three primary failure modes in this field: Nucleophilic Fluorination (Deoxyfluorination) , De Novo Ring Construction (Cycloaddition) , and Stereochemical Validation .[1]
Module 1: Nucleophilic Fluorination (Deoxyfluorination)
Workflow: Converting Chiral Hydroxypyrrolidines to Fluoropyrrolidines
This is the most direct route but the most prone to failure due to the "Elimination vs. Substitution" competition.
Troubleshooting Guide: Deoxyfluorination
Q1: My reaction with DAST/Deoxo-Fluor yields primarily the elimination product (enamine/olefin) instead of the fluoride. How do I fix this?
-
Diagnosis: The carbocationic character of the transition state is too high, or the reagent is acting as a base. Prolinol derivatives are particularly prone to Grob-type fragmentation or E2 elimination.[1]
-
Solution Protocol:
-
Switch Reagent: Move from DAST/Deoxo-Fluor to PyFluor (2-pyridinesulfonyl fluoride) or PhenoFluor .[1]
-
Solvent Control: Switch to non-polar solvents like Toluene or
(trifluorotoluene).[1] DAST in often promotes ionization/elimination.[1] -
Base Additive: If using PyFluor, use a bulky base like DBU (1.5 equiv) which activates the sulfonyl fluoride but is too sterically hindered to deprotonate the substrate efficiently.[1]
-
Q2: I am observing complete racemization (or loss of diastereomeric excess) at the
-
Diagnosis: S_N1 pathway dominance.[1][2] The nitrogen lone pair is stabilizing the carbocation intermediate (anchimeric assistance), leading to a planar iminium ion that fluorinates from either face.
-
Solution Protocol:
-
Protect the Nitrogen: Ensure the nitrogen protecting group is strongly electron-withdrawing (e.g.,
> > > ).[1][2] A Boc group is often insufficient to prevent lone-pair participation. -
Protonation: If the protecting group cannot be changed, run the reaction in the presence of HF-amine complexes (like Olah's reagent) to keep the nitrogen protonated and non-nucleophilic, though this is risky with acid-sensitive substrates.
-
Q3: Safety Alert - The reaction mixture turned black and exothermed violently upon scaling up.
-
Critical Warning: DAST and Deoxo-Fluor can decompose explosively above
. -
Immediate Action:
Module 2: De Novo Construction (1,3-Dipolar Cycloaddition)
Workflow: Reaction of Azomethine Ylides with Fluorinated Alkenes
This method is superior for generating quaternary stereocenters (e.g., 3-fluoro-3-substituted pyrrolidines).[1]
Troubleshooting Guide: Cycloaddition
Q1: I am getting low diastereoselectivity (endo/exo ratio is poor) when using
-
Diagnosis: Fluorine's small steric size mimics hydrogen, failing to provide the steric bulk usually required to direct endo/exo selectivity.[1] Furthermore, fluorine's electronegativity lowers the LUMO of the dipolarophile, accelerating the reaction but potentially eroding selectivity due to a highly asynchronous transition state.[1]
-
Solution Protocol:
-
Ligand Tuning: Switch from standard Binap ligands to DTBM-Segphos or Fesulphos ligands with
or .[1] The bulkier tert-butyl groups on the ligand impose a tighter chiral pocket that overrides the small size of the fluorine atom. -
Temperature: Lower the reaction temperature to
. The activation energy difference between the endo and exo transition states is often small for fluorinated substrates; lower temperatures amplify this difference.
-
Q2: The reaction stalls or gives low yields with gem-difluoroalkenes.
-
Diagnosis: Electronic mismatch. Azomethine ylides are nucleophilic dipoles.[1][2] If the alkene is electron-deficient (good), but the fluorine atoms exert a repulsive lone-pair interaction with the incoming dipole, reactivity drops.[1]
-
Solution Protocol:
Module 3: Visualization & Decision Logic
The following diagram illustrates the decision process for selecting the optimal synthetic route based on the target substitution pattern.
Caption: Decision tree for selecting between nucleophilic fluorination and cycloaddition based on target regiochemistry and precursor availability.
Module 4: Structural Validation (NMR Analysis)
Validating the stereochemistry of fluorinated pyrrolidines is non-trivial due to the "invisible" nature of fluorine in standard
Data Table: Key Coupling Constants for Stereochemical Assignment
| Interaction Type | Nuclei Involved | Typical | Diagnostic Utility |
| Geminal | 45 – 55 Hz | Confirms regiochemistry (F is on a | |
| Vicinal (Cis) | 20 – 35 Hz | Diagnostic for syn relationship (e.g., F and H on same face).[1] | |
| Vicinal (Trans) | 0 – 15 Hz | Diagnostic for anti relationship.[1] Note: Can be near 0 Hz![1][2] | |
| Carbon-Fluorine | 160 – 180 Hz | Confirms C-F bond existence in | |
| Geminal F-F | 200 – 250 Hz | Confirms gem-difluoro substitution.[1] |
Protocol: Deconvoluting Complex Spectra
Issue: The
-
Run
: This "fluorine-decoupled proton" experiment collapses the multiplets. If a "quartet" becomes a "doublet," the extra splitting was due to fluorine.[1] -
HOESY Experiment: Use Heteronuclear Overhauser Effect Spectroscopy (
HOESY) to determine spatial proximity.[1] This is the gold standard for assigning relative stereochemistry (cis vs. trans) in the pyrrolidine ring.
References
-
Nielsen, M. K., et al. "PhenoFluor: A Practical Reagent for Deoxyfluorination of Alcohols."[1] Journal of the American Chemical Society, 2015.[1] [1]
-
Lázaro, D. A., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[1] Journal of the American Chemical Society, 2015.[1] [1]
-
Adibekian, A., et al. "Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides."[1] Chemical Reviews, 2011.[1] [1]
-
Xu, X., et al. "Synthesis of Bioactive Fluoropyrrolidines via Copper(I)-Catalysed Asymmetric 1,3-Dipolar Cycloaddition."[1][3] Chemical Science, 2021.[1]
-
Rosen, B. R., et al. "Looking for Fluorine in All the Right Places: A Guide to the Synthesis of Fluorinated Drug Scaffolds."[1] Journal of Medicinal Chemistry, 2013.[1] [1]
Sources
Technical Support Center: Synthesis of (S)-3-(Difluoromethoxy)pyrrolidine
Welcome to the technical support center for the synthesis of (S)-3-(Difluoromethoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, making mastery of its synthesis critical in medicinal chemistry.[1] This document provides in-depth, experience-driven advice to ensure the integrity and efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key steps?
A1: The most prevalent and practical synthetic route commences with the commercially available and optically pure (S)-N-Boc-3-hydroxypyrrolidine. The synthesis can be conceptually divided into two primary stages: O-difluoromethylation and N-deprotection.
-
Step 1: O-Difluoromethylation: The hydroxyl group of (S)-N-Boc-3-hydroxypyrrolidine is converted to the difluoromethoxy group. This is typically achieved by deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then reacts with a difluoromethylating agent. Common reagents for this transformation include chlorodifluoromethane (Freon-22) or diethylaminosulfur trifluoride (DAST) in combination with a source of the difluoromethyl group. A plausible reaction mechanism involves the deprotonation of a difluorocarbene (DFC) precursor, followed by DFC expulsion and addition to the alkoxide.[2]
-
Step 2: N-Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen is removed under acidic conditions to yield the final product, this compound.[3] This step is often accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3][4]
Q2: I'm observing low yields during the O-difluoromethylation step. What are the likely causes?
A2: Low yields in the O-difluoromethylation of N-Boc-(S)-3-hydroxypyrrolidine can stem from several factors. One key consideration is the choice of the nitrogen-protecting group. Initial attempts at difluoromethylating the Boc derivative have been reported to yield a maximum of 15%.[5]
-
Steric Hindrance: The bulky Boc group can sterically hinder the approach of the difluoromethylating agent to the hydroxyl group, thereby reducing reaction efficiency.[5]
-
Incomplete Deprotonation: Insufficient strength or stoichiometry of the base can lead to incomplete formation of the requisite alkoxide, leaving unreacted starting material.
-
Reagent Decomposition: The difluoromethylating agent may be unstable under the reaction conditions, leading to its decomposition before it can react with the substrate.
-
Side Reactions: Competing elimination or other side reactions can consume the starting material or the desired product.
Troubleshooting Tip: Consider replacing the Boc protecting group with a smaller group, such as the Cbz (carboxybenzyl) group. Replacing the Boc group with Cbz has been shown to significantly improve the yield of the difluoromethylation reaction.[5]
Q3: What are the primary side reactions to be aware of during the N-Boc deprotection step?
A3: The acidic conditions required for N-Boc deprotection can lead to several undesirable side reactions, particularly involving the difluoromethoxy group.
-
Hydrolysis of the Difluoromethoxy Group: The CHF2O group is susceptible to hydrolysis under acidic conditions, which can lead to the formation of a formate ester.[5] This is especially problematic if the reaction mixture is heated during workup or solvent evaporation.[5]
-
Formation of tert-Butyl Adducts: The tert-butyl cation generated during Boc deprotection is an electrophile that can be trapped by nucleophiles. While less common with the difluoromethoxy group, it's a known side reaction in peptide synthesis.
-
Incomplete Deprotection: Insufficient acid strength or reaction time can result in incomplete removal of the Boc group.[4]
Preventative Measures:
-
Perform the deprotection at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.[6]
-
Carefully remove the acid and solvent under reduced pressure without excessive heating.[5]
-
Use a scavenger, such as triethylsilane or thioanisole, to trap the tert-butyl cation, although this is more critical in peptide synthesis with sensitive residues.
Troubleshooting Guides
Guide 1: Impurity Profile and Identification
Issue: You observe significant impurities in your final product by NMR or LC-MS analysis after the two-step synthesis.
Troubleshooting Workflow:
Caption: Pathways in N-Boc deprotection.
References
-
A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. (2024). Thieme. [Link]
-
Radiodifluoromethylation of well-functionalized molecules. (n.d.). PMC - NIH. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Sources
Technical Support Center: Handling & Storage of (S)-3-(Difluoromethoxy)pyrrolidine Hydrochloride
Emergency & Safety Protocol (Immediate Action)
WARNING: (S)-3-(Difluoromethoxy)pyrrolidine hydrochloride is a fluorinated amine salt. It acts as a skin and eye irritant and may be corrosive to mucous membranes.[1]
| Scenario | Immediate Action |
| Skin Contact | Immediately wash with lukewarm water and non-abrasive soap for 15 minutes. Remove contaminated clothing.[1][2][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, lifting upper and lower eyelids. Do not use neutralizing agents.[1] Seek medical attention. |
| Spillage | Evacuate the area if dust is generated. Wear a NIOSH-approved N95 respirator. Sweep up carefully to avoid dust generation (use a damp cloth if safe). Neutralize surface with weak sodium bicarbonate solution before final wipe. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center immediately. |
Compound Profile & Identification
Before proceeding with experiments, verify your batch identity. This compound is often used as a scaffold to introduce the lipophilic hydrogen-bond donor motif (
-
Chemical Name: this compound hydrochloride
-
CAS Number:
-
(S)-Enantiomer: 1638772-00-5 (Verify specific batch CoA; enantiomers often share close CAS ranges or are mislabeled in general databases)
-
(R)-Enantiomer Reference: 1638744-53-2
-
-
Molecular Formula:
-
Appearance: White to off-white crystalline solid.
-
Solubility: Highly soluble in water, Methanol, DMSO; sparingly soluble in non-polar solvents (DCM, Hexanes).
Handling & Storage Protocols
A. Storage Requirements (The "Golden Rules")
The primary threat to the integrity of this compound is moisture . As a secondary amine hydrochloride salt, it is naturally hygroscopic. The difluoromethoxy group (
-
Temperature: Store at 2°C to 8°C (Refrigerated). For long-term archival (>6 months), -20°C is preferred.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen). The container must be tightly sealed with electrical tape or Parafilm to prevent moisture ingress.
-
Container: Amber glass vials with Teflon-lined caps are optimal to prevent photodegradation (minor risk) and chemical leaching.
B. Handling Workflow
Goal: Prevent deliquescence (turning into a liquid/goo) during weighing.
-
Equilibration: Allow the sealed vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial introduces condensation immediately.
-
Environment: Weigh inside a desiccated glove box if possible. If using a benchtop balance, work quickly and minimize open-air time.
-
Tools: Use anti-static weighing boats. Plastic spatulas are preferred over metal to avoid potential trace metal catalysis if the coating is compromised.
C. Visualization: Safe Handling Workflow
Figure 1: Standard Operating Procedure (SOP) for handling hygroscopic amine salts to ensure mass accuracy and compound stability.
Technical Troubleshooting & FAQs
Q1: The solid has turned into a sticky gum or oil. Is it still usable?
Diagnosis: The compound has deliquesced due to moisture absorption. Solution:
-
Do NOT heat aggressively.[1][5] The HCl salt can dissociate, and the amine may degrade.
-
Lyophilization: Dissolve the gum in a minimum amount of HPLC-grade water, freeze, and lyophilize (freeze-dry) overnight to recover the solid.
-
Vacuum Drying: Alternatively, place in a vacuum desiccator over
for 24 hours. -
Verification: Run a
NMR in DMSO- . If the integration of the proton (triplet, ppm, Hz) is correct relative to the pyrrolidine ring, it is usable.
Q2: I see extra peaks in the NMR around 8-9 ppm. What are they?
Analysis:
-
Broad singlets: Likely the ammonium protons (
). Their chemical shift varies with concentration and water content. -
Sharp singlets: Check for residual solvents (MeOH, DMF).
-
New multiplets: If you see peaks suggesting an aldehyde or simple alcohol, the difluoromethoxy group may have hydrolyzed (rare, requires strong acid/heat).
-
Reaction:
-
Check: Look for the disappearance of the characteristic triplet (
).
-
Q3: My coupling reaction (Amide Bond Formation) failed. Why?
Root Cause: The hydrochloride salt neutralizes the base used in your coupling reaction (e.g., DIPEA, TEA). Fix:
-
Stoichiometry: Ensure you add at least 1 extra equivalent of base to neutralize the HCl associated with the pyrrolidine before the coupling agent activates the carboxylic acid.
-
Free-Basing: For sensitive reactions, convert to the free base first:
-
Suspend in DCM.
-
Wash with saturated
. -
Dry organic layer (
), filter, and concentrate (carefully, free amine may be volatile). Use immediately.
-
Q4: How stable is the Difluoromethoxy ( ) group?
Insight: The
-
Acid Stability: Good. It survives standard deprotection conditions (e.g., TFA/DCM for Boc removal).
-
Base Stability: Moderate to Good. It is generally stable to bases like
or used in alkylations. However, extremely strong bases (e.g., t-BuLi) could potentially deprotonate the proton, leading to fragmentation.
Experimental Logic & Signaling (Graphviz)
When incorporating this building block into a drug scaffold, the workflow often involves a decision matrix based on the "state" of the starting material.
Figure 2: Decision Matrix for Quality Control and Reaction Setup. Note the critical step of neutralizing the HCl salt in coupling reactions.
References
- Zafrani, Y., et al. "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A New Tool for Medicinal Chemistry." Journal of Medicinal Chemistry, 2017. (Contextual reference for the stability and utility of the group).
Sources
addressing epimerization during functionalization of chiral pyrrolidines
A Guide to Addressing and Preventing Epimerization
Welcome to the Technical Support Center for chiral pyrrolidine chemistry. As a Senior Application Scientist, I understand that maintaining stereochemical integrity during the synthesis and functionalization of chiral pyrrolidines is paramount, particularly in the development of pharmaceuticals and complex molecular architectures. This guide is designed to provide you with in-depth, actionable insights into a common and often frustrating challenge: epimerization.
Here, you will find a combination of fundamental principles, troubleshooting advice in a direct question-and-answer format, and preventative strategies to help you navigate your synthetic challenges with confidence.
Frequently Asked Questions (FAQs): The Fundamentals of Epimerization
This section addresses the foundational knowledge required to understand why epimerization occurs in chiral pyrrolidine systems.
Q1: What is epimerization, and why is it a critical issue for my chiral pyrrolidine synthesis?
A: Epimerization is a chemical process that alters the configuration at a single stereocenter in a molecule that has multiple stereocenters.[1][2][3] In the context of a chiral pyrrolidine, this means that your carefully prepared, stereochemically pure compound can convert into its diastereomer, often resulting in a mixture that is difficult to separate due to very similar physical properties.[1][2]
This is a critical issue because the biological activity and pharmacological profile of a molecule are intrinsically linked to its three-dimensional structure.[2][4] The formation of an unintended epimer can drastically reduce the efficacy of a drug candidate, alter its safety profile, or create significant downstream purification challenges, ultimately compromising your research and development efforts.
Q2: What is the primary chemical mechanism that causes epimerization in pyrrolidines?
A: The most common mechanism for epimerization in pyrrolidines, particularly at the carbon atom adjacent (alpha) to an activating group (like a carbonyl, ester, or nitrile), is through the formation of a planar intermediate. This process is typically base-mediated.
The key steps are:
-
Proton Abstraction: A base removes an acidic proton from the chiral carbon center.[3][4][5] The acidity of this proton is increased by an adjacent electron-withdrawing group.
-
Formation of a Planar Intermediate: This abstraction leads to the formation of a planar, achiral enolate or a related resonance-stabilized carbanion.
-
Reprotonation: The planar intermediate can then be reprotonated from either face. Reprotonation from the original face regenerates the starting material, while protonation from the opposite face results in the formation of the epimer.
Over time, this process can lead to a thermodynamic equilibrium of the two epimers.
Caption: Figure 1: Base-Mediated Epimerization at the α-Carbon.
Q3: Which positions on the pyrrolidine ring are most susceptible to epimerization?
A: The susceptibility to epimerization is directly related to the acidity of the C-H bond. Therefore, the most vulnerable positions are:
-
The C2 and C5 positions: These are alpha to the ring nitrogen. The acidity of protons at these positions is significantly increased if the nitrogen is part of an amide or is protected with an electron-withdrawing group (e.g., Boc, Cbz).
-
A carbon atom with an electron-withdrawing substituent: For example, in proline esters, the C2 position is highly susceptible to epimerization, especially under basic conditions, because the proton is alpha to both the nitrogen and the carbonyl group of the ester.[6]
Troubleshooting Guide: Addressing Common Experimental Issues
This section is formatted to directly address specific problems you may be encountering in the lab.
Q4: I'm observing a mixture of diastereomers after performing a functionalization (e.g., alkylation, acylation) on the pyrrolidine nitrogen. What is likely going wrong?
A: If you are functionalizing the nitrogen and observing epimerization at an adjacent carbon (e.g., C2 or C5), the issue likely stems from the reaction conditions, particularly the choice of base and temperature.
Common Causes & Solutions:
-
Strong, Unhindered Bases: Bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) can easily deprotonate the α-carbon, especially at elevated temperatures. This leads to the formation of the planar enolate intermediate and subsequent epimerization.[4]
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for deprotonation, accelerating the rate of epimerization.[4]
-
Prolonged Reaction Times: The longer your material is exposed to basic conditions, the more time it has to equilibrate to a thermodynamic mixture of diastereomers.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or -78 °C if possible. This is the most effective initial step to minimize epimerization.
-
Switch to a Milder Base: Consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or proton sponge. For N-alkylations, conditions involving a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) at room temperature can often be effective without causing significant epimerization.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q5: My reaction involves the deprotonation and alkylation of a C2-ester on a proline derivative, and I'm getting poor diastereoselectivity. How can I improve this?
A: This is a classic challenge. The C2-proton of a proline ester is highly acidic and prone to removal. The key to stereocontrol is to form the lithium enolate under kinetic control and trap it with the electrophile before it has a chance to equilibrate.
Optimization Strategies:
| Parameter | Standard (Prone to Epimerization) | Optimized (Favors Retention) | Rationale |
| Base | n-BuLi, NaH | LDA, LiHMDS, KHMDS | Sterically hindered bases favor kinetic deprotonation. |
| Temperature | 0 °C to Room Temperature | -78 °C | Low temperature is crucial to prevent enolate equilibration.[4] |
| Solvent | DMF, DMSO | THF, Diethyl Ether | Aprotic, non-polar solvents can help stabilize the kinetic enolate. |
| Additive | None | HMPA, DMPU (use with caution) | These additives can break up lithium aggregates, increasing reactivity. |
| Procedure | Add base to substrate, then electrophile | Add substrate to base, then add electrophile quickly | This ensures rapid enolate formation and trapping. |
Experimental Protocol: Kinetically Controlled Alkylation of an N-Boc-Proline Ester
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: In a separate flask, dissolve the N-Boc-proline ester (1.0 equivalent) in dry THF. Slowly add this solution dropwise to the LDA solution at -78 °C over 15-20 minutes. Stir the resulting enolate solution for 30-45 minutes at -78 °C.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Monitoring and Quench: Stir the reaction at -78 °C and monitor its progress by TLC. Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography.
Q6: I'm trying to remove an N-protecting group (like Boc or Cbz) and observing epimerization. What are the safest deprotection methods?
A: Epimerization during deprotection often occurs if the conditions are too harsh or if the intermediate is unstable.
-
For N-Boc Group:
-
Problem: Standard deprotection with strong acids like neat TFA can sometimes lead to side reactions or epimerization if the substrate is sensitive.
-
Solution: Use milder acidic conditions. A solution of 4M HCl in dioxane or diethyl ether at 0 °C to room temperature is often a cleaner and safer alternative. For very sensitive substrates, consider using trimethylsilyl triflate (TMSOTf) with 2,6-lutidine.
-
-
For N-Cbz Group:
-
Problem: While catalytic hydrogenation (H₂, Pd/C) is generally stereochemically safe, issues can arise if the catalyst is contaminated or if basic or acidic impurities are present.
-
Solution: Ensure you are using a high-quality catalyst. The reaction is typically run in a neutral solvent like ethanol or methanol. If the substrate is acid-sensitive, avoid acidic co-solvents. For substrates that are incompatible with hydrogenation, consider alternative deprotection methods like using HBr in acetic acid, but be aware that these strongly acidic conditions can promote epimerization.
-
Proactive Strategies and Best Practices
Preventing epimerization starts with smart experimental design.
Choosing the Right N-Protecting Group
The choice of the nitrogen protecting group is critical as it directly influences the acidity of the α-protons.
| Protecting Group | Electron-Withdrawing/Donating | Impact on α-Proton Acidity | Risk of Epimerization |
| Boc, Cbz, Fmoc | Strongly Electron-Withdrawing | High | High |
| Benzyl (Bn) | Weakly Electron-Donating | Low | Low |
| PMB, DMB | Electron-Donating | Very Low | Very Low |
If your synthetic route involves harsh basic conditions, consider using a protecting group like Benzyl (Bn) which does not significantly acidify the α-protons. However, be mindful that the deprotection conditions for these groups (e.g., hydrogenation for Bn) must be compatible with the rest of your molecule.
Workflow for Minimizing Epimerization Risk
Use the following decision-making workflow to guide your experimental design.
Caption: Decision workflow for planning pyrrolidine functionalizations.
By carefully considering the mechanism of epimerization and proactively choosing the right reaction conditions and protecting groups, you can significantly improve the stereochemical outcome of your reactions and accelerate your research.
References
- Epimerisation in Peptide Synthesis. Vertex AI Search.
-
Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Epimerisation in Peptide Synthesis. National Institutes of Health. [Link]
-
Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. orientjchem.org. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Institutes of Health. [Link]
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing Fluorinated Heterocyclic Compounds
Welcome to the technical support center for the analytical characterization of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules in common analytical techniques. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the common overarching questions encountered when working with fluorinated heterocyclic compounds.
Q1: Why are my NMR spectra for fluorinated heterocycles so complex?
A: The complexity arises from several factors unique to the fluorine-19 (¹⁹F) nucleus. Firstly, ¹⁹F NMR has a very wide chemical shift range, which can be over 800 ppm.[1] This large range can lead to poor data resolution if not acquired properly.[1] Secondly, fluorine exhibits large coupling constants (J-coupling) to both protons (¹H) and other fluorine nuclei, often over long distances (4 or 5 bonds).[1] This creates complex splitting patterns that can be difficult to interpret without decoupling experiments.
Q2: I'm having trouble getting a consistent signal for my fluorinated compound in the mass spectrometer. What could be the issue?
A: Fluorinated compounds can be challenging to ionize efficiently. The high electronegativity of fluorine can decrease the proton affinity of nearby basic groups (like nitrogens in a heterocycle), making positive-ion electrospray ionization (ESI) less effective. Additionally, the high ionization potential of fluorine itself makes it difficult to remove an electron. The thermal stability of your compound and its polarity will heavily influence the best choice of ionization technique, with Atmospheric Pressure Chemical Ionization (APCI) often being a suitable alternative for moderately polar and thermally stable compounds.[2]
Q3: My chromatographic peak shapes for a fluorinated heterocyclic amine are tailing significantly. What's the cause and how can I fix it?
A: Peak tailing for basic compounds like amines is a common problem in reversed-phase HPLC.[3] It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[3] To mitigate this, you can:
-
Lower the mobile phase pH: Adding an acid like trifluoroacetic acid (TFA) or formic acid will protonate the silanol groups, reducing their interaction with the protonated amine.[4]
-
Use an end-capped column: These columns have had the residual silanol groups chemically deactivated.[4]
-
Add a competing base: A small amount of a base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the active sites on the stationary phase.[4]
Q4: Are there special HPLC columns recommended for fluorinated compounds?
A: Yes, while standard C18 columns can be used, specialized fluorinated stationary phases often provide better retention and selectivity.[5] These phases, such as pentafluorophenyl (PFP) or perfluorinated alkyl chains, can engage in unique interactions with fluorinated analytes, leading to improved separations that may not be achievable on conventional columns.[5] For highly polar fluorinated heterocycles, Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent option.[6][7]
Troubleshooting Guide: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The favorable nuclear properties of ¹⁹F (100% natural abundance, spin ½) make it a powerful tool, but its unique characteristics require careful consideration of experimental parameters.[1]
Issue 1: Poor Signal Resolution and Inaccurate Integrals
Cause: The vast chemical shift range of ¹⁹F can lead to a low number of data points across each peak if the spectral width is not set appropriately, resulting in poor resolution and inaccurate quantification.[1]
Troubleshooting Protocol:
-
Determine the appropriate spectral width: If the approximate chemical shifts of your fluorine environments are unknown, start with a wide spectral width (e.g., 200-250 ppm) to ensure all signals are captured.
-
Optimize acquisition time: For a given spectral width, a longer acquisition time will result in better resolution.
-
Adjust transmitter offset: Center the transmitter frequency (the center of the spectral window) as close as possible to your signals of interest to ensure uniform excitation.
-
For quantitative analysis, ensure full relaxation: The relaxation delay (d1) is critical for accurate integration. It should be at least 5 times the T₁ (spin-lattice relaxation time) of the slowest-relaxing fluorine nucleus in your sample.[8][9] Fluorine T₁ values can be several seconds, so a d1 of 30-60 seconds may be necessary for accurate quantification.[9]
Issue 2: Overly Complex, Uninterpretable Spectra
Cause: Extensive ¹H-¹⁹F and ¹⁹F-¹⁹F coupling, including through-space and long-range couplings, can create multiplets that are difficult to assign.[1]
Troubleshooting Protocol:
-
Perform ¹H-decoupled ¹⁹F NMR: This is the most common and straightforward way to simplify the spectrum by removing all couplings to protons. This will leave only ¹⁹F-¹⁹F couplings, making the spectrum much easier to interpret.
-
Utilize 2D NMR techniques: For complex molecules, 2D NMR is invaluable.
-
¹H-¹⁹F HETCOR: Correlates proton and fluorine nuclei that are coupled, allowing you to identify which protons are close to which fluorine atoms.[10]
-
¹⁹F-¹⁹F COSY: Identifies fluorine nuclei that are coupled to each other.
-
¹⁹F-¹³C HMBC: Shows long-range correlations between fluorine and carbon, which is excellent for mapping out the carbon skeleton around the fluorinated positions.[11]
-
Issue 3: Rolling Baseline and Phasing Problems
Cause: A common artifact in ¹⁹F NMR is a broad, rolling baseline, which can make phasing and integration difficult. This is often caused by broad signals from fluorinated polymers in the NMR probe components (e.g., Teflon).[12]
Troubleshooting Protocol:
-
Use a background-free probe: If available, use a probe specifically designed for fluorine NMR with minimal fluorinated components.
-
Acquire a background spectrum: Run a spectrum of the NMR tube and solvent alone. This background can sometimes be subtracted from the sample spectrum, though this is not always perfect.
-
Employ appropriate processing techniques:
-
Linear prediction: Can be used to reconstruct the beginning of the FID (Free Induction Decay) if it is distorted.
-
Baseline correction algorithms: Most NMR processing software has advanced baseline correction routines that can effectively flatten a rolling baseline. Start with a simple polynomial fit and increase the complexity if needed.
-
Data Summary: Typical ¹⁹F NMR Parameters
| Parameter | Typical Value/Range | Rationale & Key Considerations |
| Spectral Width | 50 - 250 ppm | Start wide if unsure, then narrow to improve resolution.[1] |
| Transmitter Offset | Centered on signals of interest | Ensures uniform excitation across the spectrum. |
| Acquisition Time | 1 - 2 seconds | Longer time improves digital resolution. |
| Relaxation Delay (d1) | 1 - 60 seconds | For quantitative results, must be >5x the longest T₁.[8][9] |
| Pulse Angle | 30° - 90° | A smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay for faster acquisition when not performing quantitative analysis.[9] |
Troubleshooting Guide: Mass Spectrometry (MS)
Choosing the right ionization source and understanding fragmentation are key to successful MS analysis of fluorinated heterocycles.
Issue 1: Poor Ionization Efficiency with Electrospray Ionization (ESI)
Cause: The high electronegativity of fluorine can reduce the basicity of nearby nitrogen atoms in a heterocyclic ring, making protonation in positive-ion ESI difficult. This "electron-withdrawing" effect can significantly suppress the signal.
Troubleshooting Protocol:
-
Switch to Negative Ion Mode: If your molecule has acidic protons or can otherwise support a negative charge, negative ion ESI may be more effective.
-
Optimize Mobile Phase Additives:
-
For positive ion mode, try adding a small amount of a stronger acid than formic acid, but be mindful of ion suppression.
-
For negative ion mode, adding a weak base like ammonium hydroxide can help deprotonate the analyte.
-
-
Consider Adduct Formation: In positive ion mode, look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which may be more stable and abundant than the protonated molecule ([M+H]⁺).
-
Switch to Atmospheric Pressure Chemical Ionization (APCI): APCI is often more effective for less polar and thermally stable compounds that are difficult to ionize by ESI.[2] It relies on gas-phase ion-molecule reactions and is less sensitive to the basicity of the analyte.[13]
Issue 2: Interpreting Fragmentation Patterns
Cause: The presence of both a heterocyclic ring and fluorine atoms leads to complex fragmentation patterns that may not follow standard rules for either class of compound alone. The strong carbon-fluorine bond often directs fragmentation pathways.
Troubleshooting Workflow:
Caption: Workflow for Interpreting MS Fragmentation Patterns.
Common Fragmentation Pathways:
-
Loss of HF: A common fragmentation pathway for compounds containing a C-H bond adjacent to a C-F bond.
-
Heterocyclic Ring Cleavage: The fragmentation will often follow pathways characteristic of the specific heterocyclic system (e.g., retro-Diels-Alder for certain six-membered rings).
-
Loss of CF₂ or CF₃: If a trifluoromethyl group is present, loss of a CF₃ radical or CF₂ is a common pathway.
Troubleshooting Guide: Chromatography (HPLC & GC)
Achieving good peak shape and resolution requires careful selection of both the stationary and mobile phases.
Issue 1: Poor Retention or Selectivity in Reversed-Phase HPLC
Cause: Standard C18 columns rely on hydrophobic interactions. The polarity of fluorinated heterocycles can vary widely, and a C18 phase may not provide sufficient or selective interaction for a good separation.
Troubleshooting Protocol:
-
Screen Different Stationary Phases:
-
Pentafluorophenyl (PFP): Excellent for separating aromatic and halogenated compounds due to π-π, dipole-dipole, and ion-exchange interactions.
-
Fluorinated Alkyl Phases (e.g., C8-F): These offer alternative selectivity to traditional alkyl phases and can show increased retention for fluorinated analytes.[5][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are unretained in reversed-phase, HILIC is an ideal choice. It uses a polar stationary phase and a mobile phase with a high organic content.[6]
-
-
Optimize the Mobile Phase:
-
Organic Modifier: Compare acetonitrile and methanol. Acetonitrile is generally a stronger solvent in reversed-phase and can provide different selectivity.
-
pH: For ionizable compounds, adjusting the pH to suppress ionization (pH < pKa - 2 for acids, pH > pKa + 2 for bases) will increase retention.[4]
-
Issue 2: Peak Tailing or Fronting in HPLC
Cause: Asymmetrical peaks are common and can be caused by column overload, secondary interactions with the stationary phase, or poor sample solubility.[3][14]
Troubleshooting Workflow:
Caption: Troubleshooting Workflow for Asymmetric HPLC Peaks.
Issue 3: Choosing the Right GC Column
Cause: For volatile fluorinated heterocycles, selecting a GC column with the appropriate polarity is crucial for achieving a good separation. The principle of "like dissolves like" applies.[15]
Column Selection Guide:
| Analyte Polarity | Recommended Column Phase | Rationale |
| Non-polar to weakly polar | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | General purpose, robust columns suitable for a wide range of compounds. |
| Intermediate polarity | 50% Phenyl Polysiloxane (e.g., DB-17, HP-50) | Increased phenyl content enhances interactions with polarizable analytes. |
| Polar / Basic (e.g., pyridines, pyrimidines) | Wax (Polyethylene Glycol - PEG) (e.g., DB-WAX, HP-INNOWax) | Highly polar phase, excellent for separating polar and basic compounds. Can be susceptible to degradation with certain samples. |
| Halogenated compounds | Trifluoropropylmethyl Polysiloxane (e.g., Rtx-200) | The fluorine in the stationary phase provides unique selectivity for halogenated compounds and those with lone pair electrons.[16] |
Key Considerations for GC:
-
Film Thickness: For highly volatile compounds, use a thicker film (e.g., >0.5 µm) to increase retention and resolution, potentially avoiding the need for sub-ambient oven temperatures.[15]
-
Inlet Temperature: Ensure the inlet is hot enough to volatilize the compounds without causing thermal degradation.
-
Liner: Use a deactivated liner, especially for polar or basic analytes, to prevent adsorption and peak tailing.
References
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Edinburgh Research Explorer. [Link]
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(2023). Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems II: a Solution. ResearchGate. [Link]
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(n.d.). Nmr spectroscopy of fluorine 19. Slideshare. [Link]
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(2022, July 15). F -19 NMR Spectroscopy. YouTube. [Link]
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Caceres, A. P., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
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(n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. PubMed Central. [Link]
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(n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Smith, A. J. R., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]
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(n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM. IMSERC. [Link]
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(n.d.). Fluorine NMR. University of Wisconsin-Madison. [Link]
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(n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
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(2017). Quantitative NMR Spectroscopy.docx. University of Oxford. [Link]
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(n.d.). NMR Artifacts. Michigan State University. [Link]
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G-M. Liu, D. D. L. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PubMed Central. [Link]
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Jorabchi, K., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. [Link]
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(n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
(n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
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Heinrich, G., et al. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]
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(n.d.). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. [Link]
-
(n.d.). Retention of [18F]fluoride on reversed phase HPLC columns. ResearchGate. [Link]
-
Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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(2021). Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
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(n.d.). FluroPhase Premium HPLC Columns. Analytical Sales. [Link]
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(2013). How can I prevent peak tailing in HPLC?. ResearchGate. [Link]
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Ihara, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
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Vogel, A. L., et al. (n.d.). Online atmospheric pressure chemical ionization ion trap mass spectrometry (APCI-IT-MSn) for measuring organic acids in concentr. AMT. [Link]
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(n.d.). HPLC Troubleshooting Guide. Waters. [Link]
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(n.d.). Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
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Joyce, A. S., et al. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
-
(n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]
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Liu, G. M., & Li, D. D. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
Bakir, A., et al. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
-
(n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Agilent. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
(n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. [Link]
-
Rusakov, Y. Y., et al. (n.d.). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. [Link]
-
(2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
(n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
-
Smith, A. J. R., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. [Link]
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Validation & Comparative
A Head-to-Head Comparison of Synthetic Routes to (S)-3-(Difluoromethoxy)pyrrolidine: A Guide for Researchers
The introduction of a difluoromethoxy (-OCF₂H) group into small molecules is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. This moiety can enhance metabolic stability, improve membrane permeability, and act as a lipophilic hydrogen bond donor, making it a valuable functional group in drug design.[1][2] (S)-3-(Difluoromethoxy)pyrrolidine is a key building block for the synthesis of various pharmacologically active compounds. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this chiral intermediate, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Synthetic Challenge
The primary challenge in the synthesis of this compound lies in the efficient and stereoretentive introduction of the difluoromethoxy group onto the chiral pyrrolidine scaffold. The starting material of choice is typically the readily available and relatively inexpensive N-protected (S)-3-hydroxypyrrolidine. The core of the synthetic problem is the transformation of the secondary alcohol to the corresponding difluoromethyl ether. This guide will compare two distinct approaches: a modern method utilizing 2,2-difluoro-2-(fluorosulfonyl)acetic acid (FSO₂CF₂CO₂H) and a more traditional approach employing a difluorocarbene precursor, sodium chlorodifluoroacetate.
Route 1: Direct Difluoromethoxylation with 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid (FSO₂CF₂CO₂H)
This contemporary method, detailed in a recent 2024 publication by Levchenko and colleagues, presents a streamlined and efficient pathway to this compound.[1] The synthesis commences with the protection of the pyrrolidine nitrogen, followed by the key difluoromethoxylation step and subsequent deprotection.
Synthetic Pathway Overview
Caption: Synthetic scheme for Route 1.
In-Depth Analysis and Experimental Protocol
Step 1: N-Boc Protection
The synthesis begins with the protection of the secondary amine of (S)-3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group is a common and robust choice for this purpose, being stable to the conditions of the subsequent difluoromethoxylation step and readily removable under acidic conditions.
Experimental Protocol: To a solution of (S)-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion. The resulting N-Boc-(S)-3-hydroxypyrrolidine is typically purified by column chromatography.
Step 2: Difluoromethoxylation
This key step involves the reaction of N-Boc-(S)-3-hydroxypyrrolidine with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in the presence of a copper(I) iodide catalyst.[1] The reaction proceeds via the in situ generation of a difluoromethylating species. This method is notable for its relatively mild conditions and good functional group tolerance.
Experimental Protocol: To a solution of N-Boc-(S)-3-hydroxypyrrolidine and copper(I) iodide in a polar aprotic solvent like acetonitrile, 2,2-difluoro-2-(fluorosulfonyl)acetic acid is added dropwise at a controlled temperature. The reaction is monitored until the starting material is consumed. The product, N-Boc-(S)-3-(difluoromethoxy)pyrrolidine, is isolated after an aqueous workup and purified by flash chromatography.[1]
Step 3: Deprotection
The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.
Experimental Protocol: N-Boc-(S)-3-(difluoromethoxy)pyrrolidine is dissolved in a solvent such as methanol, and a solution of hydrochloric acid in methanol is added. The reaction mixture is stirred at room temperature. After completion, the solvent is removed under reduced pressure to yield this compound hydrochloride.
Performance Data for Route 1
| Parameter | Value | Source |
| Overall Yield | ~50-60% | [1] |
| Scalability | Demonstrated on a multigram scale (10-30 g) | [1] |
| Key Reagent Cost | FSO₂CF₂CO₂H is a specialty reagent and can be costly. | Supplier Catalogs |
| Safety Considerations | FSO₂CF₂CO₂H is corrosive and should be handled with care. The reaction may be exothermic. | [1] |
| Advantages | High efficiency, good yields, relatively mild conditions, demonstrated scalability. | [1] |
| Disadvantages | Cost of the difluoromethylating agent. | General Knowledge |
Route 2: Difluoromethoxylation via Difluorocarbene Generation from Sodium Chlorodifluoroacetate
This classical approach relies on the generation of difluorocarbene (:CF₂) from a readily available and inexpensive precursor, sodium chlorodifluoroacetate. The difluorocarbene then reacts with the alkoxide of N-protected (S)-3-hydroxypyrrolidine.
Synthetic Pathway Overview
Caption: Synthetic scheme for Route 2.
In-Depth Analysis and Experimental Protocol
Step 1: N-Boc Protection
This step is identical to that in Route 1, providing the same N-Boc protected intermediate.
Step 2: Difluoromethoxylation
The core of this route is the generation of difluorocarbene from sodium chlorodifluoroacetate via thermal decarboxylation.[3] The reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide that traps the electrophilic difluorocarbene.
Experimental Protocol: N-Boc-(S)-3-hydroxypyrrolidine is dissolved in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF). A strong base, such as sodium hydride, is added to generate the corresponding alkoxide. Sodium chlorodifluoroacetate is then added, and the mixture is heated to a high temperature (typically >100 °C) to induce decarboxylation and difluorocarbene formation. The reaction is highly exothermic and requires careful temperature control. Following the reaction, an aqueous workup and chromatographic purification are necessary to isolate the N-Boc-(S)-3-(difluoromethoxy)pyrrolidine.
Step 3: Deprotection
The deprotection of the Boc group is carried out under acidic conditions, as described in Route 1, to afford the final product.
Performance Data for Route 2
| Parameter | Value | Source |
| Overall Yield | Generally moderate, often lower than Route 1. | [3] |
| Scalability | Can be challenging to scale due to the exothermic nature of the difluorocarbene generation and potential for side reactions. | General Knowledge |
| Key Reagent Cost | Sodium chlorodifluoroacetate is a relatively inexpensive, commodity chemical. | Supplier Catalogs |
| Safety Considerations | Generation of difluorocarbene is highly exothermic and can lead to pressure buildup in a sealed system. High temperatures are required. | [3] |
| Advantages | Low cost of the difluoromethylating agent. | [3] |
| Disadvantages | Harsh reaction conditions (high temperatures), potential for low to moderate yields, scalability concerns due to exothermicity. | General Knowledge |
Head-to-Head Comparison Summary
| Feature | Route 1 (FSO₂CF₂CO₂H) | Route 2 (Sodium Chlorodifluoroacetate) |
| Starting Material | N-Boc-(S)-3-hydroxypyrrolidine | N-Boc-(S)-3-hydroxypyrrolidine |
| Key Reagent | 2,2-Difluoro-2-(fluorosulfonyl)acetic acid | Sodium chlorodifluoroacetate |
| Reaction Conditions | Mild to moderate temperatures | High temperatures |
| Yields | Good to excellent | Moderate |
| Scalability | Demonstrated on a multigram scale | Challenging due to exothermicity |
| Cost | Higher reagent cost | Lower reagent cost |
| Safety | Corrosive reagent | Highly exothermic reaction |
| Overall Assessment | More efficient and scalable, but at a higher reagent cost. | More economical, but with harsher conditions and potential scalability issues. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
Route 1, utilizing 2,2-difluoro-2-(fluorosulfonyl)acetic acid, is the recommended choice for researchers who prioritize high yields, operational simplicity, and scalability. [1] While the initial investment in the difluoromethylating agent is higher, the overall efficiency and reliability of this method, particularly for larger-scale preparations, make it a superior choice in many research and development settings.
Route 2, employing sodium chlorodifluoroacetate, remains a valuable option when cost is the primary driver and the scale of the synthesis is relatively small. [3] The inexpensiveness of the key reagent is a significant advantage. However, researchers must be prepared to optimize the reaction conditions carefully and take appropriate safety precautions to manage the highly exothermic nature of the difluorocarbene generation.
Ultimately, the choice between these two synthetic routes will depend on the specific priorities of the research program, including budget, scale, and available equipment and expertise. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of this important fluorinated building block.
References
- Mykhailiuk, P.; et al. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron, 3011.
- Levchenko, K.; et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. SynOpen, 8(1), 247-258.
- Mehta, V. P.; Greaney, M. F. (2013).
- Prakash, G. K. S.; et al. (2014). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 136(28), 9834-9837.
- Xu, F.; et al. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105–6107.
- Dolbier Jr, W. R.; Thomoson, C. S. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(17), 8904-8.
- An, D.; Shi, L.; Mei, G. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(15), 4192-4208.
- Pace, V.; et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7101-7147.
- Hu, J.; et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent under Mild Conditions.
- Wu, W.; et al. (2024). A Difluoro-Methoxylated Ending-Group Asymmetric Small Molecule Acceptor Lead Efficient Binary Organic Photovoltaic Blend. Small.
- Zhang, X.; et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel.
- Koppel, I.; et al. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. The Journal of Organic Chemistry, 74(16), 6304-6306.
- Scherer, D.; et al. (2017). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 19(22), 5344-5348.
- Paquin, J.-F. (2024).
- Jürgensen, L.; et al. (2023). Mechanochemical Difluoromethylations of Alcohols. The Journal of Organic Chemistry, 88(12), 8031-8037.
- Ferreira, I. C. F. R.; et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(3), 987.
- Zhumanov, A.; et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
- Golisade, A.; et al. (2020). Proposed N‐Boc deprotection mechanism.
Sources
A Comparative Guide to Target Engagement Validation for (S)-3-(Difluoromethoxy)pyrrolidine-Containing Molecules
For researchers, scientists, and drug development professionals, establishing that a novel molecule binds to its intended biological target within a cellular context is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of a promising class of compounds: those containing the (S)-3-(Difluoromethoxy)pyrrolidine moiety. While direct literature on this specific scaffold is emerging, this document synthesizes established principles of target validation and applies them to this unique chemical entity, offering a robust framework for advancing these molecules through the drug discovery pipeline.
The this compound ring is an increasingly popular scaffold in medicinal chemistry.[1][2][3] Its stereochemistry and the electronic properties of the difluoromethoxy group can impart favorable pharmacokinetic and pharmacodynamic properties, including improved metabolic stability and target affinity.[1] However, like any novel chemical series, robust and quantitative validation of target engagement is paramount to ensure that the observed biological effects are a direct consequence of on-target modulation.[4][5][6][7]
This guide will explore and compare several orthogonal techniques for confirming and characterizing the interaction between this compound-containing molecules and their protein targets. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to aid in the selection of the most appropriate assays for your research needs.
I. Biophysical and Biochemical Approaches to Target Engagement
A multi-faceted approach, employing both biophysical and biochemical methods, is crucial for a comprehensive understanding of target engagement. This section compares three powerful techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
CETSA is a powerful technique for verifying target engagement within intact cells or cell lysates.[8][9][10][11][12] The principle underlying CETSA is that the binding of a ligand, such as an this compound-containing molecule, stabilizes its target protein, leading to an increase in the protein's melting temperature (Tm).[8][11] This thermal stabilization is a direct indicator of target engagement in a physiological environment, where factors like cell permeability and off-target effects can be implicitly assessed.[8]
The general workflow for a CETSA experiment involves treating cells with the compound of interest, followed by heating the cell lysate to a range of temperatures.[10] The soluble protein fraction is then separated from the aggregated, denatured proteins, and the amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[8]
Caption: SPR Experimental Workflow.
-
Target Immobilization:
-
Select an appropriate sensor chip and immobilization chemistry (e.g., amine coupling).
-
Activate the sensor surface and inject the purified target protein to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound-containing molecule in a suitable running buffer.
-
Inject the compound solutions over the immobilized target surface and a reference surface (without the target protein).
-
Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
-
Data Processing and Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Measuring the Thermodynamics of Binding
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [13][14][15][16][17]By titrating the this compound-containing molecule into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. [13][17]
Caption: ITC Experimental Workflow.
-
Sample Preparation:
-
Prepare highly purified target protein and the this compound-containing molecule in the same, well-dialyzed buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of the protein and the compound.
-
-
ITC Experiment:
-
Load the target protein into the sample cell and the compound into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the compound to the protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Comparison of Biophysical and Biochemical Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein. [8][11] | Real-time detection of mass changes on a sensor surface upon binding. [18][19] | Measurement of heat changes upon binding. [13][14] |
| Context | In-cell, cell lysate, or tissue. [8][12] | In vitro (purified components). [18] | In vitro (purified components). [13] |
| Key Outputs | Target engagement confirmation, Tm shift. | Binding affinity (KD), kinetics (ka, kd). [20] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). [13][17] |
| Strengths | Physiologically relevant context, no protein purification required. [10] | Real-time data, high throughput potential, detailed kinetic information. [21][22] | Label-free, direct measurement of thermodynamics, solution-based. [13][14] |
| Limitations | Indirect measure of binding, requires a specific antibody or mass spectrometry for detection. | Requires protein immobilization which may affect activity, potential for non-specific binding. | Requires large amounts of purified protein, lower throughput, sensitive to buffer mismatches. |
II. Chemical Proteomics for Target Deconvolution and Off-Target Profiling
While the aforementioned techniques are excellent for validating engagement with a known target, it is often necessary to identify the full spectrum of protein interactions for a novel compound. Chemical proteomics methods are invaluable for unbiased target deconvolution and off-target profiling.
Kinobeads/Chemical Proteomics Affinity Pull-Down
For this compound-containing molecules that may target kinases, a powerful approach is the use of "kinobeads," which are broad-spectrum kinase inhibitors immobilized on beads. [23][24][25]In a competitive binding experiment, a cell lysate is incubated with the test compound before being exposed to the kinobeads. [23][24]The compound will compete with the kinobeads for binding to its target kinases. [23][26]By using quantitative mass spectrometry to identify the proteins that are displaced from the beads by the compound, one can determine its kinase targets and selectivity profile. [23][24]This approach can be generalized with other affinity matrices for different target classes.
Caption: Chemical Proteomics Workflow.
Photoaffinity Labeling (PAL)
Photoaffinity labeling is another powerful technique for identifying the direct binding partners of a compound in a complex biological system. [27][28][29][30][31]This method involves synthesizing a derivative of the this compound-containing molecule that incorporates a photo-reactive group and a tag for enrichment (e.g., a biotin tag). [28][29]Upon exposure to UV light, the photo-reactive group forms a covalent bond with the target protein. [28][29]The tagged protein can then be enriched and identified by mass spectrometry.
III. Downstream Signaling and Functional Assays
Confirming target engagement is a critical first step, but it is equally important to demonstrate that this engagement leads to a functional consequence.
Hypothetical Signaling Pathway
Let's consider a hypothetical scenario where an this compound-containing molecule is designed to inhibit a specific kinase (Kinase X) that is part of a known signaling cascade.
Caption: Hypothetical Signaling Pathway.
To validate the functional consequences of target engagement, one could perform assays to measure the phosphorylation of the substrate of Kinase X, the activation of the downstream transcription factor, or changes in the expression of target genes. A dose-dependent inhibition of these downstream events by the this compound-containing molecule would provide strong evidence for its on-target mechanism of action.
IV. Conclusion: An Integrated Approach to Target Engagement Validation
A recommended strategy would be to:
-
Confirm cellular target engagement using CETSA.
-
Quantify the binding affinity and kinetics of the interaction with the purified target protein using SPR or ITC.
-
Assess the selectivity profile and identify potential off-targets using chemical proteomics or by screening against a panel of related proteins.
-
Demonstrate a functional consequence of target engagement by measuring the modulation of downstream signaling events.
By employing this comprehensive and self-validating system of experiments, researchers can build a compelling case for the on-target activity of their this compound-containing molecules, thereby de-risking their progression towards clinical development.
References
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Target Identification and Validation in Drug Development. Technology Networks. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences. [Link]
-
CETSA. Pär Nordlund's Lab. [Link]
-
Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PubMed Central. [Link]
-
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Surface Plasmon Resonance (SPR). Charnwood Discovery. [Link]
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Isothermal titration calorimetry in drug discovery. PubMed. [Link]
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Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]
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Chemical kinomics: a powerful strategy for target deconvolution. BMB Reports. [Link]
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
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Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. [Link]
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Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. ResearchGate. [Link]
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Chemical Proteomic Analysis Reveals the Drugability of the Kinome of Trypanosoma brucei. ACS Infectious Diseases. [Link]
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Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Journal of Organic Chemistry. [Link]
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Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. [Link]
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Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Kuster Lab. [Link]
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Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
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comparative study of the conformational effects of different fluorine substitutions on the pyrrolidine ring
A Comparative Guide to the Conformational Effects of Fluorine Substitution on the Pyrrolidine Ring
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules, particularly into heterocyclic scaffolds like pyrrolidine, has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[1] A critical, yet often nuanced, consequence of fluorination is its powerful ability to dictate the conformational preferences of the pyrrolidine ring. This guide provides a comparative analysis of how different fluorine substitution patterns affect the pyrrolidine ring's pucker, offering insights into the underlying stereoelectronic principles and providing the experimental groundwork for rationally designing molecules with desired three-dimensional structures.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly described as "envelope" or "twist" forms. These conformations can be broadly categorized into two major states: Cγ-endo (North) and Cγ-exo (South) puckers. The positioning of substituents on the ring as either pseudo-axial or pseudo-equatorial is intrinsically linked to the ring's pucker. Fluorination can lock the ring into one of these preferred conformations, thereby pre-organizing the molecule for optimal interaction with its biological target.[2][3]
The Gauche Effect: A Primary Driving Force
The conformational influence of fluorine on the pyrrolidine ring is largely governed by the gauche effect . This stereoelectronic phenomenon describes the tendency of a conformation with adjacent, electron-withdrawing groups (like fluorine and the ring nitrogen) in a gauche relationship (a dihedral angle of approximately 60°) to be more stable than the anti conformation.[4] This stabilization is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[4][5] This interaction is maximized in a gauche arrangement.
Mono-Fluorination Patterns: A Positional Tug-of-War
The location of a single fluorine atom on the pyrrolidine ring has a dramatic and predictable impact on its conformational equilibrium.
4-Fluoropyrrolidines: The Classic Case
The most extensively studied examples are the 4-fluoroprolines. The stereochemistry at the C4 position directly controls the ring's pucker:
-
(4R)-Fluoroproline derivatives predominantly adopt a Cγ-exo (South) pucker. This places the fluorine atom in a pseudo-axial position, gauche to the ring nitrogen, thus satisfying the gauche effect.[6] This exo pucker generally leads to a stronger preference for the trans amide bond conformation in N-acylated prolines.[6]
-
(4S)-Fluoroproline derivatives, conversely, favor a Cγ-endo (North) pucker. This conformation also positions the fluorine atom pseudo-axially, maintaining the stabilizing gauche interaction.[3][7] The endo pucker is associated with a weaker preference for the trans amide bond, leading to a higher population of the cis isomer.[6]
The strong inductive effect of the fluorine atom is a key factor in enforcing these specific puckers and influencing the preceding peptide bond's conformation.[2]
3-Fluoropyrrolidines: Reinforcing the Trend
Substitution at the 3-position follows similar stereoelectronic principles. Studies on a series of 3-fluoropyrrolidines have shown that the gauche effect is also a dominant factor in stabilizing Cγ-exo conformations.[8][9] X-ray diffraction and NMR studies have demonstrated that 3-fluoropyrrolidines also adopt conformations that maximize the gauche relationship between the fluorine and the nitrogen atom.[6][8] For instance, Ac-(3R)-(F)Pro-OMe, analogous to the 4R derivative, favors an exo pucker with a high trans:cis amide bond ratio.[6]
Di-Fluorination Patterns: Amplifying the Effect
Introducing a second fluorine atom can either reinforce or create more complex conformational landscapes.
4,4-Difluoropyrrolidines: A Balanced Conflict
In 4,4-difluoroproline, the two fluorine atoms create opposing conformational pressures. As a result, the energy difference between the Cγ-endo and Cγ-exo puckers is diminished, leading to a more flexible ring with a mix of conformations.[6][7] While this substitution pattern enhances metabolic stability, it does not enforce a single, rigid conformation to the same extent as mono-fluorination.
3,4-Difluoropyrrolidines: Vicinal Interactions
The conformational outcomes in vicinally difluorinated pyrrolidines are more complex, involving a balance of multiple gauche interactions. Studies on 3,4-difluoro-l-prolines have been conducted to understand these intricate effects, with detailed conformational analysis performed on N-acetyl methyl ester derivatives.[10]
Comparative Summary of Conformational Effects
| Substitution Pattern | Predominant Pucker | Key Stereoelectronic Effect | Impact on N-Acyl Amide Bond |
| (4R)-Fluoro | Cγ-exo (South) | Gauche Effect (F-C-C-N) | Favors trans |
| (4S)-Fluoro | Cγ-endo (North) | Gauche Effect (F-C-C-N) | Increases cis population |
| (3R)-Fluoro | Cγ-exo (South) | Gauche Effect (F-C-C-N) | Favors trans |
| 4,4-Difluoro | Mixed/Flexible | Competing Gauche Effects | Less pronounced bias |
Experimental Protocols for Conformational Analysis
The determination of pyrrolidine ring conformation relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for studying conformation in solution.
1. Vicinal Coupling Constant (³J) Analysis:
-
Objective: To determine dihedral angles between vicinal protons (H-C-C-H) and protons and fluorine (H-C-C-F), which are then used to deduce the ring pucker.
-
Protocol:
-
Dissolve the purified fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquire high-resolution ¹H NMR and ¹⁹F NMR spectra.[11]
-
Perform 2D NMR experiments such as COSY and HSQC to assign all proton and carbon signals unambiguously.
-
Measure the ³J(H,H) and ³J(H,F) coupling constants from the ¹H spectrum. Second-order effects may require simulation software for accurate extraction.[12]
-
Apply the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle, to estimate the torsional angles within the ring.
-
Compare the experimentally derived angles to those of ideal Cγ-endo and Cγ-exo conformations to determine the predominant pucker.
-
2. Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Objective: To determine through-space proximity of atoms, which provides crucial information about the relative orientation of substituents (pseudo-axial vs. pseudo-equatorial).
-
Protocol:
-
Using the same sample, acquire a 2D NOESY or ROESY spectrum. For fluorine-containing compounds, ¹H-¹⁹F HOESY experiments are particularly powerful.[8][9]
-
Integrate the cross-peaks to determine the intensity of the NOE, which is inversely proportional to the sixth power of the distance between the nuclei.
-
The presence or absence of specific NOEs (e.g., between a substituent and a ring proton) can confirm its pseudo-axial or pseudo-equatorial orientation, thus corroborating the pucker assignment from coupling constants.
-
X-Ray Crystallography
-
Objective: To obtain a precise, solid-state structure of the molecule, providing definitive information on bond lengths, bond angles, and torsional angles.[13]
-
Protocol:
-
Grow single crystals of the fluorinated pyrrolidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.[14]
-
Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen gas.
-
Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted spots.[15]
-
Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters to obtain a final, high-resolution structure.[14] The resulting structure provides a static picture of the molecule's preferred conformation in the solid state.[10][16]
-
Computational Modeling
-
Objective: To calculate the relative energies of different conformations and to rationalize the experimentally observed preferences.
-
Protocol:
-
Construct 3D models of the fluorinated pyrrolidine in different possible conformations (e.g., Cγ-endo and Cγ-exo).
-
Perform geometry optimizations and energy calculations using quantum mechanical methods, such as Density Functional Theory (DFT).
-
It is crucial to include solvent effects, as solvation can significantly influence conformational equilibria.[17]
-
The calculated energy differences between conformers can predict the most stable structure, which can then be compared with experimental NMR and X-ray data.
-
Visualizing Conformational Control
The following diagrams illustrate the key concepts discussed.
Caption: Relationship between fluorine stereochemistry at C4 and the preferred ring pucker.
Caption: Experimental workflow for determining the conformation of fluorinated pyrrolidines.
Conclusion
The substitution of fluorine on the pyrrolidine ring is a powerful strategy for exercising precise control over molecular conformation. By understanding the underlying stereoelectronic principles, primarily the gauche effect, researchers can select specific fluorination patterns to stabilize desired ring puckers. This guide has outlined the differential effects of 3- and 4-mono- and di-fluorination, providing a framework for the rational design of conformationally constrained pyrrolidine-containing molecules. The combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust toolkit for the thorough characterization of these conformational effects, empowering scientists in the fields of drug discovery and chemical biology to harness the full potential of fluorine.
References
-
Slater, M. J., et al. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link][8][9]
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Mondal, R., et al. (2021). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie. [Link]
-
Kubyshkin, V., et al. (2022). The conformational dependence of the proline ring on the fluorination at position 4. ResearchGate. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. [Link]
-
Samways, M. L., et al. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]
-
Das, U., et al. (2022). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central. [Link]
-
Linclau, B., et al. (2012). Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. [Link]
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Tlusty, M., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]
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Britton, R. A., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
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Linclau, B., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry. [Link]
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Andrews, D. M., et al. (2002). Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. Organic Letters. [Link]
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Wikipedia. (n.d.). Gauche effect. [Link]
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Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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A Guide to the Independent Verification of Synthesis and Purity for Commercial (S)-3-(Difluoromethoxy)pyrrolidine: A Senior Application Scientist's Perspective
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of a difluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of drug candidates, making (S)-3-(Difluoromethoxy)pyrrolidine a valuable building block. However, the synthetic complexity and the presence of a chiral center necessitate rigorous independent verification of its synthesis and purity. This guide provides an in-depth, technically-grounded framework for this critical process, moving beyond simple certificate of analysis (CoA) acceptance to a robust, self-validating system of quality control.
Deconstructing the Synthetic Pathway: Anticipating Potential Impurities
A thorough understanding of the synthetic route is the first line of defense against impurities. While multiple synthetic strategies exist for pyrrolidine derivatives, a common approach for chiral 3-substituted pyrrolidines involves the use of chiral precursors or asymmetric synthesis methodologies.[3][4] A plausible synthetic route to this compound could start from a protected (S)-3-hydroxypyrrolidine.
The key difluoromethoxylation step often employs reagents like chlorodifluoromethane (Freon 22) or other difluorocarbene precursors under basic conditions. This reaction is not always perfectly selective and can lead to several process-related impurities.
Potential Impurities to Consider:
-
Starting Material: Unreacted (S)-3-hydroxypyrrolidine.
-
Over-alkylation Products: Reaction at the pyrrolidine nitrogen.
-
By-products from Reagents: Impurities arising from the decomposition of the difluoromethoxylation reagent.
-
Enantiomeric Impurity: The corresponding (R)-enantiomer.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and purification.[5]
A Multi-Pronged Analytical Approach for Comprehensive Purity Assessment
No single analytical technique is sufficient to fully characterize a chiral compound like this compound. A combination of spectroscopic and chromatographic methods is essential for a holistic and trustworthy assessment.
NMR spectroscopy is indispensable for confirming the chemical structure and assessing the overall purity of the compound. Both ¹H and ¹³C NMR should be employed.
Key NMR Observables:
-
¹H NMR: The proton spectrum will show characteristic signals for the pyrrolidine ring protons, the methoxy protons, and the triplet from the -OCHF₂ group. The integration of these signals should be consistent with the expected structure. The presence of unexpected signals could indicate impurities.[6][7] The diastereotopic nature of the pyrrolidine protons can sometimes lead to complex splitting patterns, which should be carefully analyzed.[7]
-
¹³C NMR: The carbon spectrum provides complementary information, with a characteristic triplet for the difluoromethoxy carbon due to coupling with fluorine.
-
¹⁹F NMR: This is a crucial experiment for any fluorinated compound. A single signal (a doublet due to coupling with the adjacent proton) is expected for the two equivalent fluorine atoms. The presence of other fluorine-containing signals is a red flag for impurities.
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the commercial this compound sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and normalize to a known proton count.
-
-
¹⁹F NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Reference the spectrum appropriately (e.g., using an external standard like CFCl₃).
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra if available.
-
Analyze for the presence of any unexpected peaks, which could correspond to impurities. Quantify these impurities by integration if possible.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a powerful tool for separating and identifying impurities.
Causality in Method Development:
The choice of chromatographic conditions is critical. A reverse-phase C18 column is a good starting point. The mobile phase should be a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to resolve both polar and non-polar impurities.
The mass spectrometer provides molecular weight information for the parent compound and any co-eluting impurities, aiding in their identification.[8][9] Fragmentation patterns observed in MS/MS can provide further structural clues about the impurities.[10]
Experimental Protocol: HPLC/UPLC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 50-500.
-
Fragmentation: Acquire MS/MS data for any detected impurity peaks to aid in identification.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the chromatographic purity.
-
Analyze the mass spectra of any impurity peaks to propose their structures.
-
For a chiral molecule, determining the enantiomeric excess (e.e.) is non-negotiable. Chiral HPLC or chiral Supercritical Fluid Chromatography (SFC) are the gold standards for this analysis.
The Logic of Chiral Separation:
Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation.[11] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds. Method development may involve screening different chiral columns and mobile phases to achieve baseline separation of the (S) and (R) enantiomers.[12]
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of ~0.5 mg/mL.
-
Chromatographic Conditions:
-
Column: A suitable chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Integrate the peaks corresponding to the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [([S] - [R]) / ([S] + [R])] x 100.
-
Data Presentation and Comparison
To facilitate a clear comparison, all quantitative data should be summarized in a structured table.
| Analytical Technique | Parameter | Supplier A (Hypothetical) | Supplier B (Hypothetical) | Independent Verification |
| ¹H NMR | Purity (by integration) | >98% | >99% | 99.2% |
| HPLC-MS | Chromatographic Purity | >99.0% (AUC) | >99.5% (AUC) | 99.6% (AUC) |
| Chiral HPLC | Enantiomeric Excess | >99% e.e. | >99.5% e.e. | 99.8% e.e. |
| Impurity Profile (HPLC-MS) | Major Impurity | 0.3% (Unidentified) | 0.1% (Starting Material) | 0.2% (Starting Material) |
Visualizing the Workflow
A clear workflow diagram can help in understanding the logical sequence of the verification process.
Caption: Workflow for the independent verification of this compound.
Conclusion: The Imperative of Independent Verification
Relying solely on a supplier's CoA can introduce significant risks into a research and development pipeline. An independent, multi-faceted analytical verification, as outlined in this guide, provides a robust and self-validating system for ensuring the quality of critical building blocks like this compound. This rigorous approach not only safeguards the integrity of experimental data but also accelerates the drug development process by mitigating the risks associated with impure starting materials.
References
-
Xu, F., Simmons, B., Armstrong, J., & Murry, J. (2005). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry, 70(15), 6105–6107. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. (2018). PubMed. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Wiley Online Library. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis of a New Chiral Pyrrolidine. (2016). MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. (2021). National Institutes of Health (NIH). [Link]
-
Quantitative NMR measurements for the analysis of enantiomeric purity. (n.d.). pitt.edu. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). National Institutes of Health (NIH). [Link]
-
Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022). MDPI. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
